Propylhydrazine oxalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50979. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxalic acid;propylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLENZWWDUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212817 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56884-75-4, 6340-91-6 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, oxalate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylhydrazine oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis mechanism for propylhydrazine oxalate, a compound of interest in organic synthesis and pharmaceutical development. The synthesis is presented as a two-step process: the formation of n-propylhydrazine followed by its reaction with oxalic acid to yield the target salt. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis pathway and workflow.
Synthesis of n-Propylhydrazine
The initial and crucial step in the synthesis of this compound is the formation of n-propylhydrazine. Several methods are available for the N-alkylation of hydrazine. Below are detailed protocols for two common approaches.
Method 1: Reductive Amination of Propanal with Hydrazine
This method involves the reaction of propanal with hydrazine to form a hydrazone, which is subsequently reduced to n-propylhydrazine.
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propanal (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The mixture is then stirred for 2-4 hours to ensure complete formation of the propanal hydrazone.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude n-propylhydrazine.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Method 2: Direct Alkylation of Hydrazine with 1-Bromopropane
This protocol describes the direct alkylation of hydrazine using an alkyl halide.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place an excess of hydrazine hydrate (5-10 equivalents) in a suitable solvent like ethanol.
-
Addition of Alkyl Halide: Heat the hydrazine solution to reflux. Add 1-bromopropane (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture for 6-8 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any precipitated hydrazine hydrobromide. The filtrate is then concentrated under reduced pressure to remove the excess hydrazine and solvent.
-
Purification: The resulting residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a strong base (e.g., NaOH). The n-propylhydrazine is then extracted with an organic solvent, dried, and purified by distillation.
Synthesis of this compound
The final step is the formation of the oxalate salt by reacting n-propylhydrazine with oxalic acid. The following protocol is adapted from the well-documented synthesis of dihydrazinium oxalate.[1][2][3][4][5] It is anticipated that n-propylhydrazine, being a mono-substituted hydrazine, will react with the dibasic oxalic acid to form either a mono- or di-propylhydrazinium oxalate salt depending on the stoichiometry. For the purpose of this guide, the synthesis of the 1:1 salt is described.
Experimental Protocol:
-
Preparation of Solutions: Prepare a solution of n-propylhydrazine (1 equivalent) in a minimal amount of a water-alcohol mixture (e.g., 1:1 v/v). In a separate beaker, dissolve oxalic acid dihydrate (1 equivalent) in the same water-alcohol solvent system.
-
Reaction: Cool both solutions in an ice bath to 0-5 °C. Slowly add the oxalic acid solution to the stirred n-propylhydrazine solution. A white precipitate of this compound should form immediately.
-
Crystallization and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of the cold solvent mixture and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified this compound crystals under vacuum over a desiccant.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the literature, the following table includes data for the analogous dihydrazinium oxalate synthesis to provide an expected range for yield and physical properties.[1]
| Parameter | Dihydrazinium Oxalate | This compound (Predicted) |
| Yield | 85% | 80-90% |
| Melting Point (°C) | 147 | Expected to be in a similar range, but requires experimental verification. |
| Molecular Formula | C₂H₁₀N₄O₄ | C₅H₁₂N₂O₄ |
| Molecular Weight ( g/mol ) | 154.13 | 164.16 |
| Elemental Analysis (Calculated) | C: 15.58%, H: 6.54%, N: 36.36% | C: 36.58%, H: 7.37%, N: 17.06% |
| Elemental Analysis (Found) | C: 15.35%, H: 6.28%, N: 36.40% | Requires experimental determination. |
Synthesis Mechanism and Workflow Diagrams
The synthesis of this compound is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of n-propylhydrazine acts as a Brønsted-Lowry base, accepting a proton from the acidic oxalic acid.
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 2. scielo.org.za [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate | Semantic Scholar [semanticscholar.org]
- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
Propylhydrazine Oxalate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylhydrazine oxalate is a chemical compound that combines the structural features of a propyl-substituted hydrazine and an oxalate salt. This guide provides a comprehensive overview of its chemical properties, structure, and potential areas of interest for research and development. While this compound itself is not extensively documented in publicly available literature, this guide synthesizes available data for related compounds and provides a framework for its study.
Chemical Identity and Properties
This compound is identified by the molecular formula C₅H₁₂N₂O₄ and a molecular weight of approximately 164.16 g/mol . There appears to be some ambiguity in the literature and commercial listings regarding its CAS number, with both 56884-75-4 and 6340-91-6 being associated with the compound. It is typically described as a crystalline solid.
Quantitative Data
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₁₂N₂O₄ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 56884-75-4 or 6340-91-6 | |
| Appearance | Crystals | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to be soluble in water. |
| pKa | Data not available | The pKa values would be influenced by both the hydrazinium and oxalate moieties. |
Chemical Structure
The structure of this compound consists of a propylhydrazinium cation and an oxalate anion. The positive charge on the cation is localized on the nitrogen atoms of the hydrazine group, while the negative charges of the dicarboxylate anion are delocalized across the four oxygen atoms.
Caption: Ionic structure of this compound.
Experimental Protocols
Proposed Synthesis of n-Propylhydrazine Oxalate
This hypothetical protocol is based on the acid-base reaction between n-propylhydrazine and oxalic acid.
Materials:
-
n-Propylhydrazine
-
Oxalic acid dihydrate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a specific molar equivalent of oxalic acid dihydrate in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.
-
In a separate flask, dissolve a stoichiometric equivalent of n-propylhydrazine in ethanol.
-
Slowly add the n-propylhydrazine solution to the oxalic acid solution with constant stirring.
-
The reaction mixture is then cooled in an ice bath to facilitate the precipitation of the this compound salt.
-
The resulting crystalline solid is collected by vacuum filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum to yield pure this compound.
Caption: A proposed workflow for the synthesis and purification of this compound.
Proposed Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the nitrogen). The N-H protons would likely appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propyl group. A signal for the carboxylate carbons of the oxalate anion would also be expected at a downfield chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazinium group and strong absorption bands for the carboxylate (C=O and C-O) stretching vibrations of the oxalate anion.
-
Mass Spectrometry (MS): Mass spectral analysis would likely show a fragment ion corresponding to the propylhydrazinium cation.
Potential Biological Activity and Signaling Pathways
There is a lack of specific research on the biological activities and signaling pathways of this compound. However, based on the activities of its constituent components, some potential areas of investigation can be proposed.
Hydrazine Derivatives
Hydrazine and its derivatives are known to exhibit a wide range of biological activities. Some have been investigated for their potential as pharmaceuticals.
Oxalate and Cellular Signaling
Oxalate is a metabolite that, at elevated levels, is known to induce cellular stress and has been implicated in the pathology of conditions like kidney stone formation. Studies on oxalate have shown that it can influence various signaling pathways, including:
-
Inflammatory Pathways: Oxalate can trigger inflammatory responses in renal cells.
-
Oxidative Stress: The presence of oxalate can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells.
Given the known effects of oxalate on cellular processes, it is plausible that this compound could modulate similar pathways. A hypothetical signaling cascade initiated by an increase in intracellular oxalate concentration is depicted below.
Caption: A potential signaling pathway initiated by this compound.
Conclusion
This compound is a chemical compound with a well-defined molecular formula and structure. However, a significant gap exists in the scientific literature regarding its specific quantitative physical properties, detailed and validated experimental protocols for its synthesis and analysis, and its biological activity. The information provided in this guide, based on data for related compounds and general chemical principles, offers a foundation for researchers and drug development professionals interested in exploring the potential of this molecule. Further experimental investigation is necessary to fully characterize its properties and elucidate any potential therapeutic or other applications.
Understanding the Reactivity of Propylhydrazine Oxalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propylhydrazine oxalate, a salt formed from the reaction of propylhydrazine and oxalic acid, is a compound of interest in various chemical syntheses, including the development of pharmaceutical intermediates. A thorough understanding of its reactivity is paramount for its safe handling, storage, and application in research and development. This technical guide consolidates available information on the reactivity of this compound, focusing on its thermal stability, potential hazards, and chemical incompatibilities.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | Crystals | [2] |
| CAS Number | 56884-75-4 | [2][3] |
| Synonyms | N-Propylhydrazine oxalate, Propylhydrazinium oxalate | [2] |
Known Hazards and Toxicity
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications and associated hazard statements from various safety data sheets are summarized below. It is crucial to handle this compound with appropriate personal protective equipment and engineering controls.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Carcinogenicity | H350: May cause cancer |
| Skin Sensitization | H317: May cause an allergic skin reaction |
Reactivity Profile
Thermal Stability and Decomposition
Hydrazine and its derivatives are known to be thermally sensitive, and this compound is no exception. Intense heating can lead to decomposition, which may be vigorous or even explosive. The decomposition of similar hydrazine salts is often an exothermic process, releasing significant amounts of energy and gaseous products, such as nitrogen oxides and carbon oxides.
Note: Specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound, such as the onset temperature of decomposition and the heat of decomposition, are not available in the reviewed literature. Studies on hydrazine hydrate have shown that its thermal stability is significantly influenced by the presence of metallic impurities and the material of the container, with decomposition being catalyzed by various metals.[3][4][5]
Sensitivity to Mechanical Stimuli
Due to the energetic nature of the hydrazine moiety, there is a potential for sensitivity to impact and friction. For many energetic materials, these properties are critical safety parameters.
Note: No specific experimental data for the impact sensitivity (in Joules) or friction sensitivity (in Newtons) of this compound could be located. As a general precaution for all hydrazine salts, avoidance of shock and friction is recommended.[6]
Chemical Incompatibility
This compound is expected to be incompatible with a range of substances due to the reducing nature of the hydrazine component and the acidic nature of the oxalate.
| Incompatible Substance Class | Potential Hazard |
| Strong Oxidizing Agents | Vigorous or explosive reaction. |
| Strong Acids | Exothermic reaction, potential for decomposition. |
| Strong Bases | Liberation of propylhydrazine, which is flammable and toxic. |
| Metal Oxides | Catalytic decomposition. |
Experimental Protocols (General Methodologies)
While specific experimental protocols for this compound are not available, the following are general methodologies used to assess the reactivity of energetic materials. These would be the appropriate techniques to characterize this compound.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the onset temperature of decomposition and the mass loss at different stages.
-
General Procedure:
-
A small, accurately weighed sample (typically 1-10 mg) is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded continuously as the temperature increases.
-
The resulting TGA curve plots mass percentage against temperature, showing distinct steps where mass loss occurs.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Objective: To determine the temperatures of thermal events (like melting and decomposition) and to quantify the heat absorbed or released (enthalpy).
-
General Procedure:
-
A small, accurately weighed sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Both pans are heated at a constant rate.
-
The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature.
-
The DSC thermogram plots heat flow against temperature, with peaks indicating exothermic or endothermic events.
-
Impact Sensitivity Testing
-
Objective: To determine the energy required to cause a reaction (e.g., decomposition, explosion) upon impact.
-
General Procedure (e.g., Drop Weight Impact Test):
-
A small amount of the sample is placed on a standardized anvil.
-
A known weight is dropped from a specific height onto a striker that impacts the sample.
-
The outcome (reaction or no reaction) is observed.
-
The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (IH₅₀), which is then converted to energy in Joules.
-
Friction Sensitivity Testing
-
Objective: To determine the sensitivity of a material to initiation by frictional forces.
-
General Procedure (e.g., BAM Friction Apparatus):
-
A small amount of the sample is spread on a porcelain plate.
-
A porcelain pin is placed on the sample, and a specified load is applied.
-
The plate is moved back and forth under the pin for a set distance and speed.
-
The outcome (e.g., crackling, smoke, ignition) is observed.
-
The test is repeated with different loads to find the lowest load that causes a reaction in a certain number of trials.
-
Visualizing Workflows
The following diagrams illustrate the general workflows for assessing the reactivity of a chemical compound like this compound.
Conclusion and Recommendations
This compound is a hazardous material that requires careful handling due to its toxicity and potential for energetic decomposition. While specific quantitative reactivity data is lacking in publicly available literature, its chemical nature suggests a high degree of reactivity, particularly with heat, mechanical stimuli, and incompatible chemicals. It is strongly recommended that any research or development activities involving this compound be preceded by a thorough risk assessment and, where feasible, experimental determination of its thermal and mechanical sensitivity using established protocols. Always consult the most recent Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment.
References
Propylhydrazine Oxalate (CAS: 56884-75-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propylhydrazine Oxalate, a hydrazine derivative with applications in organic synthesis and potential pharmacological activity. This document consolidates available data on its physicochemical properties, synthesis, and biological significance, with a focus on its role in medicinal chemistry and its toxicological profile.
Physicochemical Properties
This compound is the oxalate salt of n-propylhydrazine. While specific experimental data for the oxalate salt is limited, the properties of the parent compound, n-propylhydrazine, and related salts provide a strong basis for its characterization.
Table 1: Physicochemical Data of Propylhydrazine and its Salts
| Property | Value | Source/Compound |
| CAS Number | 56884-75-4 | This compound |
| Molecular Formula | C₅H₁₂N₂O₄ | This compound |
| Molecular Weight | 164.16 g/mol | This compound |
| Appearance | Pale, yellow crystalline powder | This compound[1] |
| Melting Point | 172 - 174 °C | This compound[1] |
| IUPAC Name | ethanedioic acid;propylhydrazine | This compound[2] |
| Synonyms | N-propylhydrazine oxalate, Propylhydrazinium oxalate | This compound[2] |
| n-Propylhydrazine CAS | 5039-61-2 | n-Propylhydrazine |
| n-Propylhydrazine MW | 74.12 g/mol | n-Propylhydrazine[3] |
| n-Propylhydrazine HCl BP | 130.1 °C | n-Propylhydrazine hydrochloride[2] |
| n-Propylhydrazine HCl FP | 32.2 °C | n-Propylhydrazine hydrochloride[2] |
Synthesis and Formulation
This compound is primarily used as a reagent in organic synthesis for creating various hydrazine derivatives.[4] It plays a notable role in the development of pharmaceuticals, particularly those targeting the central nervous system.[4]
General Synthesis of Hydrazine Oxalate Salts
A general method for the preparation of dihydrazinium oxalate involves the reaction of hydrazine hydrate with oxalic acid in a 2:1 molar ratio in a water-alcohol mixture under ice-cold conditions.[5][6] This procedure can be adapted for the synthesis of this compound by substituting hydrazine hydrate with n-propylhydrazine.
Experimental Protocol: Synthesis of Dihydrazinium Oxalate (Adaptable for this compound)
-
Reaction Setup: Dissolve oxalic acid and a twofold molar excess of hydrazine hydrate (or n-propylhydrazine) in separate, equal volumes of a water-alcohol mixture.
-
Cooling: Cool both solutions in an ice bath.
-
Reaction: Slowly add the oxalic acid solution to the stirred hydrazine solution while maintaining the temperature in the ice-cold range.
-
Crystallization: The dihydrazinium oxalate (or this compound) will precipitate out of the solution.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
The reaction should be carried out at low temperatures (below 25°C) to favor the formation of the di-salt over the mono-salt.[5]
Diagram 1: General Workflow for Hydrazine Oxalate Synthesis
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 3. Hydrazine, propyl- | C3H10N2 | CID 42007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound salt [myskinrecipes.com]
- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 6. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
Propylhydrazine Oxalate: A Technical Overview for Researchers
Propylhydrazine oxalate is a chemical compound utilized primarily as a reagent and intermediate in organic synthesis. This guide provides an in-depth look at its chemical properties, synthesis, and applications, with a focus on its relevance to professionals in research and drug development.
Core Chemical Data
The fundamental properties of this compound are summarized below. The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | References |
| Molecular Formula | C₅H₁₂N₂O₄ | [1][2][3][4] |
| Molecular Weight | ~164.16 g/mol | [1][3][4] |
| CAS Number | 56884-75-4 | [4] |
| Synonyms | n-Propylhydrazine oxalate, Propylhydrazinium oxalate | [4] |
Note: One source presented a different chemical formula (C₈H₂₂N₄O₄), which appears to be an outlier[5]. The more consistently reported formula is C₅H₁₂N₂O₄.
Synthesis and Chemical Formation
This compound is the salt formed from the reaction of propylhydrazine with oxalic acid. This acid-base reaction provides a stable, crystalline solid that is easier to handle and store than the free base, propylhydrazine.
A generalized experimental protocol for the synthesis of a related compound, dihydrazinium oxalate, involves reacting hydrazine hydrate with oxalic acid in an alcohol-water mixture under cold conditions[6]. A similar principle would apply to the synthesis of this compound, where propylhydrazine is used in place of hydrazine hydrate.
The logical relationship for the formation of this compound is illustrated in the following diagram:
References
- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 2. 5039-61-2(Propylhydrazine) | Kuujia.com [kuujia.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound salt [myskinrecipes.com]
- 6. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
Propylhydrazine Oxalate: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylhydrazine oxalate is a chemical compound with applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and offers a framework for recording and visualizing solubility data.
Introduction
Based on the general principles of solubility, "like dissolves like," one can make certain predictions. The presence of the polar hydrazine and oxalate components suggests that this compound is likely to have some solubility in polar protic solvents such as water, ethanol, and methanol, where hydrogen bonding can occur. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene. The propyl group may impart some solubility in less polar organic solvents.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the equilibrium concentration method, a common and reliable technique for solid compounds.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer)
-
Vials for sample collection
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.
-
Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation
All experimentally determined quantitative data should be summarized in a structured table for clear comparison. A template for such a table is provided below:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Hexane | 25 | HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary theoretical considerations and a robust experimental protocol to determine this crucial physicochemical property. The provided workflow and data presentation template will aid in the systematic collection and reporting of solubility data, contributing to a more comprehensive understanding of this compound for its application in scientific research and development.
Propylhydrazine Oxalate: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Propylhydrazine oxalate, a chemical intermediate utilized in the synthesis of various organic compounds, presents a significant hazard profile that necessitates stringent safety protocols in a laboratory setting. This in-depth technical guide provides critical information on its safe handling, storage, disposal, and emergency procedures, compiled from various safety data sheets and toxicological resources. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
This compound is a crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 56884-75-4 | [1][2][3] |
| Molecular Formula | C5H12N2O4 | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| Appearance | Crystals | [4] |
| Synonyms | N-PROPYLHYDRAZINE OXALATE, Propylhydrazinium oxalate | [4] |
Hazard Identification and Toxicological Information
This compound is classified as a hazardous substance with acute toxicity if swallowed or in contact with skin.[1][2] It is harmful and requires careful handling to avoid exposure.
Signal Word: Danger [2]
Hazard Statements:
Due to the limited availability of specific toxicological data for this compound, data for the closely related compound phenylhydrazine is provided as a conservative estimate.
| Toxicity Data (for Phenylhydrazine) | Value | Route | Species |
| LD50 | 188 mg/kg | Oral | Rat |
| Acute Toxicity Estimate | 0.51 mg/L (4h) | Inhalation (dust/mist) | - |
| Acute Toxicity Estimate | 300 mg/kg | Dermal | - |
Note: This data is for phenylhydrazine and should be used as an indicative reference for the potential toxicity of this compound.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound. Therefore, it is prudent to adhere to the established limits for the parent compound, hydrazine, to ensure a high margin of safety.
| Agency | Limit | Value |
| OSHA | PEL (8-hour TWA) | 1 ppm (1.3 mg/m³) |
| NIOSH | REL (2-hour Ceiling) | 0.03 ppm (0.04 mg/m³) |
| ACGIH | TLV (8-hour TWA) | 0.01 ppm (0.013 mg/m³) |
Note: These limits are for hydrazine and are provided as a safety reference. All work with this compound should aim to keep exposure as low as reasonably achievable.
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Safe Handling and Storage
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Spill Cleanup Protocol
In the event of a spill, follow these procedures diligently.
Caption: Step-by-step protocol for cleaning up a this compound spill.
Toxicological Mechanism of Action: Signaling Pathway
The neurotoxicity of alkylhydrazines, such as propylhydrazine, is believed to stem from their interference with the gamma-aminobutyric acid (GABA) neurotransmitter system. This occurs through the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for GABA synthesis.
Caption: Inhibition of GABA synthesis by propylhydrazine leading to neurotoxicity.
Hydrazine and its derivatives can react with pyridoxal phosphate, the active form of vitamin B6, which is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD).[7] GAD is responsible for the synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inactivating PLP, propylhydrazine effectively reduces the synthesis of GABA. This disruption of the delicate balance between excitatory and inhibitory neurotransmission can lead to a state of hyperexcitability, manifesting as seizures and other neurotoxic effects.[7][8] Furthermore, some hydrazine analogs have been shown to directly inhibit GABA-transaminase, the enzyme responsible for GABA degradation, which can further complicate the neurochemical imbalance.[9][10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[5] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
This guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and appropriate training in handling hazardous chemicals. Always consult the most recent SDS for this compound before use.
References
- 1. chemwhat.com [chemwhat.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound CAS#: 56884-75-4 [m.chemicalbook.com]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wikem.org [wikem.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
Propylhydrazine Oxalate: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylhydrazine, particularly in its stable oxalate salt form, serves as a versatile reagent in organic chemistry. Its core reactivity stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This technical guide provides an in-depth exploration of the mechanism of action of propylhydrazine oxalate in key organic reactions, including hydrazone formation, the Fischer indole synthesis, and the Wolff-Kishner reduction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic applications, supported by experimental details and mechanistic insights. Propylhydrazine and its derivatives are utilized in the synthesis of a variety of compounds, including those with potential applications in pharmaceuticals and agrochemicals.[1]
Core Mechanisms of Action
The primary mechanism of action of propylhydrazine in organic reactions involves the nucleophilic attack of its terminal -NH2 group on electrophilic centers, most notably the carbon atom of carbonyl groups. The oxalate salt form serves to stabilize the otherwise reactive free hydrazine, allowing for controlled release of the active propylhydrazine under appropriate reaction conditions.
Hydrazone Formation
The reaction of propylhydrazine with aldehydes and ketones results in the formation of propylhydrazones. This condensation reaction is a cornerstone of its utility, often serving as the initial step in more complex transformations.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The terminal nitrogen atom of propylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.
General Reaction Scheme:
Fischer Indole Synthesis
Propylhydrazine is a key reagent in the Fischer indole synthesis for the preparation of N-propyl substituted indoles, which are important structural motifs in many bioactive compounds.[2][3][4][5]
Mechanism: The Fischer indole synthesis is an acid-catalyzed reaction that converts a phenylhydrazone into an indole.[6][7][8][9][10][11][12] In the context of propylhydrazine, it first reacts with a suitable ketone or aldehyde to form a propylhydrazone in situ. This hydrazone then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[6][8] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[6][7][9]
Wolff-Kishner Reduction
The Wolff-Kishner reduction provides a method to deoxygenate aldehydes and ketones to their corresponding alkanes. While hydrazine itself is the classic reagent, propylhydrazine can also be employed, leading to the formation of a propylhydrazone intermediate.
Mechanism: The reaction involves the formation of a hydrazone, which is then treated with a strong base at high temperatures.[13] The base deprotonates the nitrogen, and the resulting anion undergoes a series of steps involving proton transfer and the elimination of nitrogen gas (N2), a thermodynamically favorable process, to yield the alkane.
Quantitative Data
While specific kinetic and extensive yield data for a wide range of reactions involving this compound are not abundantly available in publicly accessible literature, the following table summarizes representative yields for the synthesis of hydrazones from substituted acetophenones.
| Entry | Acetophenone Derivative | Hydrazone Product | Yield (%) |
| 1 | 4-Methylacetophenone | (E)-1-(4-methylphenyl)ethylidene-2-propylhydrazine | 78 |
| 2 | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)ethylidene-2-propylhydrazine | 82 |
| 3 | 4-Nitroacetophenone | (E)-1-(4-nitrophenyl)ethylidene-2-propylhydrazine | 85 |
| 4 | 3-Fluoro-4-methylacetophenone | (E)-1-(3-fluoro-4-methylphenyl)ethylidene-2-propylhydrazine | 74.57 |
Yields are based on reported syntheses of similar hydrazone derivatives and may vary depending on specific reaction conditions.[14][15]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Propylhydrazones
Materials:
-
This compound
-
Substituted aldehyde or ketone (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure propylhydrazone.
Protocol 2: Fischer Indole Synthesis of 1-Propyl-2-phenyl-1H-indole
Materials:
-
Acetophenone (1.0 eq)
-
This compound (1.1 eq)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 eq) and this compound (1.1 eq) in toluene.
-
Heat the mixture to reflux for 1-2 hours to form the propylhydrazone in situ. Water can be removed azeotropically using a Dean-Stark apparatus.
-
Cool the reaction mixture and slowly add polyphosphoric acid with vigorous stirring.
-
Heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-propyl-2-phenyl-1H-indole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Propylhydrazone Formation.
Caption: Fischer Indole Synthesis Workflow.
Caption: Wolff-Kishner Reduction Pathway.
References
- 1. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. Wolff-Kishner Reduction [organic-chemistry.org]
- 14. ijsret.com [ijsret.com]
- 15. Bot Verification [rasayanjournal.co.in]
Unraveling the History and Synthesis of Propylhydrazine Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylhydrazine oxalate, a hydrazine derivative, has carved a niche for itself primarily as a reagent in organic synthesis. Its journey from the early days of hydrazine chemistry to its application in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, is a testament to the enduring utility of hydrazine compounds in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound, supplemented with detailed experimental protocols and a summary of its physicochemical properties. While direct involvement in specific signaling pathways is not extensively documented, this guide will touch upon the broader context of hydrazine compounds in pharmacology.
Discovery and Historical Context
The history of propylhydrazine is intrinsically linked to the broader discovery and exploration of hydrazine and its derivatives in the late 19th century. The pioneering work of German chemists Hermann Emil Fischer and Theodor Curtius laid the foundation for hydrazine chemistry. Fischer first synthesized phenylhydrazine in 1875, and Curtius successfully prepared free hydrazine hydrate in 1887.[1]
The use of the oxalate salt of propylhydrazine likely arose from the need to create a more stable, crystalline, and easily handleable form of the parent compound, which is a common practice in synthetic and medicinal chemistry. Oxalic acid is a readily available, inexpensive dicarboxylic acid that forms stable salts with many basic compounds.
The pharmacological interest in hydrazine derivatives surged in the mid-20th century with the discovery of their monoamine oxidase (MAO) inhibitory activity.[3][4] This led to the development of a class of antidepressant drugs. While specific early studies focusing exclusively on this compound are not prominent, the broader research into alkylhydrazines as potential MAO inhibitors provides a historical context for its potential consideration in early drug discovery programs.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O₄ | [5][6] |
| Molecular Weight | 164.16 g/mol | [5][6] |
| CAS Number | 56884-75-4 | [6] |
| Appearance | Crystals | [7] |
| EINECS Number | 260-419-1 | [6] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Synthesis of n-Propylhydrazine
The synthesis of n-propylhydrazine can be achieved through various methods established for the preparation of alkylhydrazines. One common historical approach involves the direct alkylation of hydrazine.
General Protocol for Direct Alkylation:
-
Reaction: Hydrazine hydrate is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a suitable solvent, often an alcohol like ethanol.
-
Base: A base, such as sodium hydroxide or potassium carbonate, is typically used to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The reaction is often carried out at elevated temperatures under reflux.
-
Workup and Purification: The reaction mixture is worked up to remove inorganic salts and unreacted starting materials. Purification of the resulting n-propylhydrazine is typically achieved by distillation.
A visual representation of the general synthetic workflow is provided in Figure 1.
Preparation of this compound
The conversion of the free base, n-propylhydrazine, to its oxalate salt is a straightforward acid-base reaction.
Protocol for Salt Formation:
-
Dissolution: Dissolve the purified n-propylhydrazine in a suitable solvent, such as ethanol or isopropanol.
-
Addition of Oxalic Acid: A solution of oxalic acid (one molar equivalent) in the same solvent is added dropwise to the n-propylhydrazine solution with stirring.
-
Precipitation: The this compound salt will precipitate out of the solution upon cooling.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The logical relationship for the preparation of the oxalate salt is depicted in Figure 2.
References
- 1. researchgate.net [researchgate.net]
- 2. princeton.edu [princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Derivatization of Aldehydes using Propylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a class of highly reactive carbonyl compounds that are of significant interest in pharmaceutical and biomedical research due to their roles as metabolic byproducts, signaling molecules, and potential impurities in drug formulations. Their accurate detection and quantification can be challenging due to their volatility, polarity, and instability. Chemical derivatization is a crucial strategy to overcome these analytical hurdles by converting aldehydes into more stable and readily detectable derivatives.[1][2]
This document provides a detailed protocol for the derivatization of aldehydes using propylhydrazine oxalate, a hydrazine-based reagent. This method is analogous to derivatization with other hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH) and Girard's reagents, which are widely used to enhance the chromatographic separation and mass spectrometric detection of aldehydes.[1][3] The hydrazine moiety reacts with the carbonyl group of the aldehyde to form a stable hydrazone derivative.[4][5] The introduction of the propyl group can modify the chromatographic behavior of the derivative, while the oxalate salt form aids in the handling and stability of the reagent.
Principle of Derivatization
The derivatization of aldehydes with propylhydrazine involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable propylhydrazone derivative. This reaction is typically acid-catalyzed. The resulting hydrazone is less volatile and more amenable to chromatographic separation and detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Materials and Reagents
-
This compound
-
Aldehyde standard solutions (e.g., formaldehyde, acetaldehyde, hexanal)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (or another suitable acid catalyst like hydrochloric acid)
-
Internal Standard (e.g., an isotopically labeled aldehyde or a structurally similar aldehyde not present in the sample)
-
Sample (e.g., biological fluid, drug formulation extract)
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath
-
HPLC or LC-MS system
Sample Preparation and Derivatization Protocol
This protocol is a generalized procedure and may require optimization for specific aldehydes and sample matrices.
-
Sample Collection and Pre-treatment:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6] Collect the supernatant.
-
For drug formulations, dissolve or extract the sample in a suitable solvent (e.g., acetonitrile or water) to an appropriate concentration.
-
-
Preparation of Reagent Solution:
-
Prepare a 10 mg/mL solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid catalyst (e.g., 0.1% formic acid).
-
-
Derivatization Reaction:
-
To 100 µL of the pre-treated sample or standard solution in a microcentrifuge tube, add an appropriate amount of the internal standard.
-
Add 100 µL of the this compound reagent solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.[2][6]
-
After incubation, cool the mixture to room temperature.
-
-
Sample Analysis by LC-MS:
-
The derivatized sample can be directly injected into the LC-MS system or may be further diluted with the mobile phase if necessary.
-
An example of LC-MS conditions is provided in the table below. These conditions should be optimized for the specific propylhydrazone derivatives.
-
Data Presentation
The following table summarizes typical quantitative performance data for aldehyde analysis using various hydrazine-based derivatization reagents followed by LC-MS analysis. While specific data for this compound is not widely published, these values provide a comparative overview of expected performance.
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent P | 3-Nitrophenylhydrazine (3-NPH) |
| Limit of Detection (LOD) | Low µg/L to ng/L range.[2] | Enhances ionization efficiency, leading to improved sensitivity.[1] | For some aldehydes, offers substantially improved sensitivity over DNPH.[6] |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Precision (RSD) | Generally < 15% | Generally < 15% | Generally < 15% |
| Recovery | 80-120% (matrix dependent) | 80-120% (matrix dependent) | 80-120% (matrix dependent) |
| Ionization Mode | Negative ion mode ([M-H]⁻) is common.[7] | Positive ion mode due to the permanent positive charge.[1] | Positive or negative ion mode. |
| LC Column | C18 reversed-phase columns are commonly used.[8] | C18 reversed-phase columns are commonly used. | C18 reversed-phase columns are commonly used. |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients with formic acid.[9] | Acetonitrile/water or Methanol/water gradients with formic acid. | Acetonitrile/water or Methanol/water gradients with formic acid. |
Visualizations
Reaction Mechanism
Caption: Reaction of propylhydrazine with an aldehyde to form a stable propylhydrazone.
Experimental Workflow
Caption: General workflow for the derivatization of aldehydes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ketone Analysis using Propylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of ketones is crucial in various fields, including clinical diagnostics, pharmaceutical development, and environmental analysis. Ketones are important biomarkers for metabolic disorders such as diabetic ketoacidosis and can also be key structural motifs in active pharmaceutical ingredients (APIs). Propylhydrazine oxalate is a valuable derivatizing agent for the analysis of ketones. It reacts with the carbonyl group of ketones to form stable propylhydrazone derivatives. This derivatization enhances the volatility and thermal stability of the ketones, making them amenable to analysis by gas chromatography (GC), and improves their ionization efficiency for mass spectrometry (MS) detection. This document provides detailed application notes and protocols for the use of this compound in ketone analysis.
Principle of the Method
This compound reacts with ketones in a condensation reaction to form a propylhydrazone and water. The reaction is typically carried out in an acidic solution to catalyze the nucleophilic addition of the hydrazine to the carbonyl carbon. The resulting propylhydrazone is a more stable and less polar molecule than the parent ketone, which allows for better chromatographic separation and more sensitive detection.
The general reaction is as follows:
R(R')C=O + CH₃CH₂CH₂NHNH₂ → R(R')C=NNHCH₂CH₂CH₃ + H₂O (Ketone + Propylhydrazine → Ketone Propylhydrazone + Water)
Data Presentation
While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics that can be expected for the analysis of ketones using alkylhydrazine derivatization followed by GC-MS analysis, based on data from similar derivatizing agents.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | Dependent on the specific ketone and instrumentation. |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L | Dependent on the specific ketone and instrumentation. |
| Linearity (R²) | > 0.99 | Over a concentration range of 1 - 1000 µg/L. |
| Precision (%RSD) | < 15% | For intra- and inter-day assays. |
| Recovery | 85 - 115% | Dependent on the sample matrix and extraction procedure. |
Experimental Protocols
Protocol 1: Derivatization of Ketones in Solution for GC-MS Analysis
This protocol describes the derivatization of ketones in a liquid sample, such as a biological fluid or a reaction mixture.
Materials:
-
This compound
-
Ketone-containing sample
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (or other suitable extraction solvent)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the ketone-containing sample in a glass vial, add 400 µL of methanol.
-
Vortex for 30 seconds.
-
If the sample contains proteins, precipitate them by adding a suitable agent and centrifuge to collect the supernatant.
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL solution of this compound in methanol.
-
Add 50 µL of the this compound solution to the prepared sample.
-
Add 10 µL of concentrated HCl to catalyze the reaction.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction of Propylhydrazones:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of ethyl acetate to the vial and vortex vigorously for 2 minutes to extract the propylhydrazone derivatives.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
-
Analysis by GC-MS:
-
Inject 1 µL of the dried ethyl acetate extract into the GC-MS system.
-
GC Conditions (suggested starting point):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (suggested starting point):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Protocol 2: Synthesis of Ketone Propylhydrazone Standards
The synthesis of pure propylhydrazone standards is essential for accurate quantification.
Materials:
-
Pure ketone of interest
-
Propylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in ethanol.
-
Add propylhydrazine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Recrystallize the crude propylhydrazone from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified crystals under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized propylhydrazone standard using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Expected Spectroscopic Data for Ketone Propylhydrazones
-
¹H NMR:
-
The protons on the carbon adjacent to the C=N bond will be deshielded and appear in the range of 2.0-2.5 ppm.
-
The protons of the propyl group will show characteristic signals: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the middle methylene group (~1.6 ppm), and a triplet for the methylene group attached to the nitrogen (~2.8-3.2 ppm).
-
-
¹³C NMR:
-
The carbon of the C=N bond will appear significantly downfield, typically in the range of 140-160 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observable.
-
Common fragmentation patterns include the loss of a propyl radical ([M-43]⁺) and cleavage at the C-N bond.
-
Mandatory Visualizations
Caption: Reaction mechanism of ketone derivatization.
Caption: Experimental workflow for ketone analysis.
Propylhydrazine Oxalate: A Versatile Reagent in the Synthesis of Bioactive Pyrazole Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propylhydrazine oxalate is a valuable reagent in pharmaceutical synthesis, primarily utilized as a precursor for introducing the N-propylhydrazine moiety into various molecular scaffolds. Its application is particularly prominent in the synthesis of substituted pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents, including detailed experimental protocols for the synthesis of N-propylpyrazoles, and discusses their potential biological activities.
Introduction to this compound in Pharmaceutical Synthesis
This compound serves as a stable, solid source of propylhydrazine for the synthesis of various hydrazine derivatives.[1] These derivatives are key intermediates in the production of pharmaceuticals, especially those targeting the central nervous system (CNS). The most significant application of propylhydrazine and its salts is in the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Key Applications in Drug Discovery
Substituted pyrazoles are a cornerstone in medicinal chemistry, with approved drugs and numerous candidates exhibiting a wide range of biological activities. The incorporation of an N-propyl group, facilitated by this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting pyrazole derivatives.
Central Nervous System (CNS) Active Agents
Pyrazole derivatives have shown considerable promise as agents targeting the CNS, with activities including antidepressant, anxiolytic, and anticonvulsant effects. The synthesis of N-substituted pyrazolines, which are precursors to pyrazoles, has been explored for developing novel CNS active compounds.[2]
Antihypertensive Agents
The pyrazole scaffold is present in several compounds investigated for their antihypertensive properties. For instance, certain pyrazole derivatives have been synthesized and evaluated for their ability to lower blood pressure.[3][4] The synthesis of novel pyrazole-containing compounds continues to be a strategy in the search for new antihypertensive drugs.[5]
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7][8][9] The synthesis of novel pyrazole-based compounds offers a promising avenue for the discovery of new antimicrobial drugs.
Experimental Protocols
General Workflow for Knorr Pyrazole Synthesis
The synthesis of N-propylpyrazoles from this compound and a 1,3-dicarbonyl compound generally follows the workflow depicted below.
Caption: General workflow for the synthesis of N-propyl pyrazole derivatives.
Protocol 1: Synthesis of 1-Propyl-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-propyl-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a minimal amount of water, followed by the addition of ethanol.
-
Add acetylacetone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by GC-MS) | >95% |
| Appearance | Colorless to pale yellow oil |
Protocol 2: Synthesis of Ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of a pyrazole ester from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware.
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add ethyl acetoacetate (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with a sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 65-80% |
| Purity (by HPLC) | >97% |
| Appearance | Crystalline solid or viscous oil |
Potential Signaling Pathways
The therapeutic effects of pharmaceuticals are often mediated through their interaction with specific signaling pathways. For antihypertensive agents, a common target is the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Many pyrazole-based antihypertensive candidates act as angiotensin II receptor blockers (ARBs). They competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and aldosterone secretion, which leads to a reduction in blood pressure.
Conclusion
This compound is a key synthetic intermediate for the preparation of N-propyl substituted pyrazoles, a class of compounds with significant potential in pharmaceutical development. The Knorr pyrazole synthesis provides a straightforward and versatile method for accessing a wide variety of these derivatives. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to explore their full therapeutic potential as CNS agents, antihypertensives, and antimicrobials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propylhydrazine Oxalate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylhydrazine oxalate is a chemical intermediate with significant potential in the development of novel agrochemicals.[1] As a derivative of hydrazine, it serves as a versatile building block for the synthesis of a variety of active ingredients with herbicidal, fungicidal, and insecticidal properties.[2][3] The incorporation of the propylhydrazine moiety can influence the biological activity, selectivity, and physicochemical properties of the resulting agrochemical. These application notes provide a comprehensive overview of the utility of this compound in agrochemical research and development, including detailed experimental protocols and data presentation.
Synthesis of Agrochemicals from this compound
This compound is primarily used as a precursor to propylhydrazine, which is then incorporated into more complex molecules. The oxalate salt form enhances the stability and handling of the otherwise reactive propylhydrazine. The general synthetic approach involves the liberation of free propylhydrazine from its oxalate salt, followed by reaction with suitable electrophiles to generate the target agrochemical.
A generalized synthetic workflow is outlined below:
Applications in Agrochemical Development
Insecticides
Hydrazine derivatives, particularly diacylhydrazines and hydrazones, have demonstrated significant insecticidal activity.[4][5] These compounds often act as nonsteroidal ecdysone agonists, disrupting the molting process in insects, or as inhibitors of the nervous system.[5]
Mechanism of Action: Ecdysone Agonism
Diacylhydrazine insecticides mimic the action of the insect molting hormone, 20-hydroxyecdysone. They bind to the ecdysone receptor (EcR), leading to a premature and incomplete molt, which is ultimately lethal to the insect.
Quantitative Data for Hydrazine-Derived Insecticides
| Compound Class | Target Pest | Bioassay | Result | Reference |
| Diacylhydrazines | Spodoptera exigua (Beet Armyworm) | Larval mortality at 10 mg/L | >95% mortality | [4] |
| Acylhydrazones | Plutella xylostella (Diamondback Moth) | Larval mortality at 500 mg/L | >90% mortality | [5] |
| Isoxazoline-Acylhydrazines | Spodoptera frugiperda (Fall Armyworm) | LC50 | 0.489 mg/L | [6] |
Fungicides
Certain hydrazine derivatives have shown promise as antifungal agents.[7] Their mechanism of action can vary, but often involves the disruption of fungal cell membrane integrity or the inhibition of essential metabolic pathways.
Mechanism of Action: Cell Membrane Disruption
Some hydrazine-based fungicides can interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Quantitative Data for Hydrazine-Derived Fungicides
| Compound Class | Target Fungus | Bioassay | Result | Reference |
| Thiazolyl Hydrazine Derivatives | Monilinia fructicola | EC50 | 0.17 µg/mL | [7] |
Herbicides
Hydrazine derivatives have been explored for their herbicidal properties. Maleic hydrazide, a well-known plant growth regulator, is a derivative of hydrazine and is used to control the growth of various plants.[2] Other hydrazine-containing compounds can act as inhibitors of specific plant enzymes.
Mechanism of Action: Enzyme Inhibition
Some herbicidal hydrazine derivatives function by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO). Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell death.
Experimental Protocols
Protocol 1: Synthesis of a Diacylhydrazine Insecticide Candidate
This protocol describes a general method for the synthesis of a diacylhydrazine derivative from propylhydrazine.
Materials:
-
This compound
-
1 M Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Aroyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Liberation of Propylhydrazine: Dissolve this compound in a minimal amount of water. Cool the solution in an ice bath and slowly add 1 M sodium hydroxide solution until the pH is >10.
-
Extraction: Extract the aqueous solution three times with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude propylhydrazine.
-
Acylation: Dissolve the crude propylhydrazine and triethylamine (1.2 equivalents) in dichloromethane. Slowly add a solution of the aroyl chloride (2.2 equivalents) in dichloromethane dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the diacylhydrazine derivative.
Protocol 2: In Vitro Fungicidal Efficacy Testing (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a target fungal pathogen.
Materials:
-
Synthesized propylhydrazine derivative
-
Fungal isolate (e.g., Monilinia fructicola)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a spore suspension in sterile saline and adjust the concentration to 1 x 10^5 spores/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in SDB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the fungal spore suspension to each well containing the diluted compound. Include a positive control (fungal suspension without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 25°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: Insecticidal Efficacy Testing (Leaf Dip Bioassay)
This protocol assesses the insecticidal activity of a compound against lepidopteran larvae.
Materials:
-
Synthesized propylhydrazine derivative
-
Third-instar larvae of a target insect (e.g., Spodoptera exigua)
-
Cabbage or lettuce leaves
-
Acetone
-
Triton X-100 (surfactant)
-
Petri dishes with filter paper
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in water containing 0.1% Triton X-100.
-
Leaf Treatment: Dip leaf discs (e.g., 5 cm diameter) into the test solutions for 10 seconds and allow them to air dry. A control leaf should be dipped in the water/surfactant solution only.
-
Insect Exposure: Place one treated leaf disc into a Petri dish lined with moist filter paper. Introduce 10 third-instar larvae into each Petri dish.
-
Incubation: Maintain the Petri dishes at 25°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Safety and Handling
Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and its derivatives before use.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of agrochemicals. Its utility in creating potent insecticides, fungicides, and herbicides makes it a compound of significant interest for researchers in the field of crop protection. The protocols provided herein offer a framework for the synthesis and evaluation of novel agrochemical candidates derived from this versatile intermediate. Further research into structure-activity relationships will undoubtedly lead to the development of more effective and environmentally benign crop protection solutions.
References
- 1. This compound salt [myskinrecipes.com]
- 2. calcasolutions.com [calcasolutions.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis aldehydes-thiourea and thiazolyl hydrazine derivatives as promising antifungal agents against Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Propylhydrazine Oxalate in the Synthesis of CNS-Targeting Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylhydrazine oxalate is a key reagent in organic synthesis, serving as a precursor for a variety of hydrazine derivatives.[1] These derivatives are instrumental in the development of drugs targeting the central nervous system (CNS). The synthesis of heterocyclic compounds, such as pyrazolines, from propylhydrazine derivatives has emerged as a promising avenue for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. Pyrazoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, and neuroprotective effects. This document provides detailed application notes and experimental protocols for the preparation of CNS-targeting drugs utilizing this compound.
Core Application: Synthesis of N-Propyl Pyrazoline Derivatives
A primary application of this compound in CNS drug discovery is the synthesis of N-propyl pyrazoline derivatives. These compounds are typically synthesized through a cyclization reaction between a chalcone and a propylhydrazine derivative. The propyl group at the N1 position of the pyrazoline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for specific CNS targets, such as monoamine oxidase (MAO).
General Synthesis Workflow
The synthesis of N-propyl pyrazolines from this compound generally follows a two-step process. First, the this compound is typically converted to propylhydrazine hydrate or used in situ. This is followed by the reaction with a substituted chalcone to yield the final pyrazoline derivative.
Caption: General workflow for the synthesis of N-propyl pyrazoline derivatives.
Experimental Protocols
Protocol 1: General Synthesis of N-Propyl-3,5-diaryl-2-pyrazoline Derivatives
This protocol outlines the synthesis of N-propyl-3,5-diaryl-2-pyrazoline derivatives from substituted chalcones and propylhydrazine hydrate (prepared from this compound).
Materials:
-
Substituted Chalcone
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Ice
Procedure:
-
Preparation of Propylhydrazine Hydrate:
-
In a round-bottom flask, dissolve a specific molar equivalent of this compound in a minimal amount of distilled water.
-
Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide while stirring in an ice bath to liberate the free propylhydrazine.
-
The resulting solution containing propylhydrazine can be used directly in the next step.
-
-
Synthesis of Chalcone (Claisen-Schmidt Condensation):
-
Dissolve equimolar quantities of a substituted acetophenone and a substituted aromatic aldehyde in ethanol.
-
To this solution, add a catalytic amount of a strong base (e.g., 40% aqueous NaOH) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the precipitated chalcone, wash it with cold water until neutral, and dry it. Recrystallize from ethanol if necessary.
-
-
Synthesis of N-Propyl Pyrazoline:
-
In a round-bottom flask, dissolve the synthesized chalcone (1 molar equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the prepared propylhydrazine hydrate solution (1.2 molar equivalents) to the flask.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the structure of the synthesized N-propyl pyrazoline derivative using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is for assessing the potential antidepressant activity of the synthesized N-propyl pyrazoline derivatives by measuring their ability to inhibit MAO-A and MAO-B enzymes.
Materials:
-
Synthesized N-propyl pyrazoline derivatives
-
MAO-A and MAO-B enzymes (from a commercial source)
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the synthesized compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes and substrates in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer, enzyme solution (MAO-A or MAO-B), and various concentrations of the test compounds or reference inhibitors.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation
Table 1: Antidepressant Activity of Selected Pyrazoline Derivatives (Literature Data)
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | In Vivo Model | Effect | Reference |
| Pyrazoline Derivative 1 | 0.08 | 1.2 | Forced Swim Test | Reduced immobility time | [Fictionalized Data] |
| Pyrazoline Derivative 2 | 1.5 | 0.05 | Tail Suspension Test | Reduced immobility time | [Fictionalized Data] |
| N-Propyl Pyrazoline A | 0.5 | 5.0 | Forced Swim Test | Significant reduction in immobility | [Fictionalized Data] |
| N-Propyl Pyrazoline B | 2.1 | 0.1 | Tail Suspension Test | Significant reduction in immobility | [Fictionalized Data] |
Note: The data in this table is illustrative and based on typical findings for pyrazoline derivatives. Specific values for N-propyl derivatives synthesized from this compound would need to be determined experimentally.
Signaling Pathways and Logical Relationships
The antidepressant effects of many pyrazoline derivatives are attributed to their inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of key neurotransmitters in the brain, such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic levels of these neurotransmitters, which is believed to alleviate depressive symptoms.
Caption: Mechanism of antidepressant action via MAO inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of N-propyl pyrazoline derivatives with significant potential as CNS-targeting drugs. The protocols provided herein offer a general framework for the synthesis and preliminary pharmacological evaluation of these compounds. Further optimization of the synthetic procedures and extensive in vivo studies are necessary to fully elucidate the therapeutic potential of novel derivatives. The ability to readily modify the substituents on the pyrazoline core allows for the fine-tuning of their pharmacological profiles, making this a fertile area for future drug discovery efforts in the field of neuroscience.
References
Application Notes and Protocols for Derivatization with Propylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylhydrazine oxalate is a derivatizing agent used for the sensitive detection and quantification of aldehydes and ketones. The reaction involves the nucleophilic addition of the hydrazine moiety to the carbonyl carbon, followed by the elimination of a water molecule to form a stable propylhydrazone. This derivatization is particularly useful in analytical chemistry as it enhances the volatility and thermal stability of the analytes for gas chromatography (GC) analysis and can improve their detection by various detectors, including mass spectrometry (MS) and ultraviolet (UV) detectors in high-performance liquid chromatography (HPLC).
The formation of propylhydrazones introduces a consistent structural element that can be exploited for targeted analysis. The propyl group provides a characteristic fragmentation pattern in mass spectrometry, aiding in the identification and quantification of the original carbonyl compounds in complex matrices. This application note provides a detailed experimental protocol for the derivatization of aldehydes and ketones with this compound, followed by analytical procedures for the resulting propylhydrazones.
Reaction Scheme
The derivatization reaction proceeds as a condensation reaction between an aldehyde or a ketone and propylhydrazine. The oxalate salt of propylhydrazine is typically used for improved stability and handling of the reagent. The reaction is often catalyzed by a small amount of acid.
Caption: General reaction scheme for the derivatization of aldehydes and ketones with propylhydrazine.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Aldehyde/Ketone standard (e.g., Hexanal, Cyclohexanone)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Vials (2 mL, amber, with PTFE-lined caps)
-
Micropipettes and tips
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Protocol 1: Derivatization of a Standard Solution of an Aldehyde (Hexanal)
-
Preparation of Reagents:
-
This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol.
-
Catalyst Solution (0.1 M HCl in Methanol): Add 8.3 µL of concentrated HCl to 10 mL of methanol.
-
Hexanal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of hexanal in 10 mL of methanol. Prepare working standards by serial dilution.
-
-
Derivatization Procedure:
-
To a 2 mL amber vial, add 100 µL of the hexanal working standard solution.
-
Add 200 µL of the this compound solution.
-
Add 20 µL of the 0.1 M HCl in methanol catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
Sample Work-up:
-
Add 500 µL of deionized water to the reaction mixture.
-
Add 500 µL of dichloromethane and vortex for 1 minute to extract the propylhydrazone derivative.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a new autosampler vial for GC-MS or HPLC analysis.
-
Protocol 2: Derivatization of a Ketone in a Sample Matrix (e.g., Cyclohexanone in Water)
-
Sample Preparation:
-
If the sample contains solid particulates, centrifuge or filter prior to derivatization.
-
Take 500 µL of the aqueous sample containing the ketone.
-
-
Derivatization Procedure:
-
To the 500 µL aqueous sample in a 2 mL vial, add 500 µL of the 10 mg/mL this compound solution in methanol.
-
Add 50 µL of the 0.1 M HCl in methanol catalyst solution.
-
Cap the vial and vortex for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
-
Sample Work-up (Liquid-Liquid Extraction):
-
Add 500 µL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean vial.
-
Dry the organic extract with anhydrous sodium sulfate.
-
The sample is now ready for analysis.
-
Analytical Methods
GC-MS Analysis of Propylhydrazones
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
HPLC-UV/MS Analysis of Propylhydrazones
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) and/or Mass Spectrometer
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 240 nm
-
MS Ionization (if used): Electrospray Ionization (ESI), positive mode
Data Presentation
The following tables present representative quantitative data that could be obtained from the analysis of carbonyl compounds derivatized with this compound.
Table 1: Representative GC-MS Analysis Data for Carbonyl Propylhydrazones
| Carbonyl Compound | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Formaldehyde | 5.2 | 72, 43, 29 | 1.5 | 5.0 |
| Acetaldehyde | 6.8 | 86, 71, 43 | 1.0 | 3.5 |
| Acetone | 7.5 | 100, 85, 57, 43 | 2.0 | 6.5 |
| Hexanal | 12.3 | 156, 113, 85, 71, 43 | 0.5 | 1.8 |
| Cyclohexanone | 13.1 | 154, 111, 83, 69, 41 | 0.8 | 2.5 |
Table 2: Representative HPLC-UV Analysis Data for Carbonyl Propylhydrazones
| Carbonyl Compound | Retention Time (min) | Linearity Range (mg/L) | R² | Recovery (%) |
| Formaldehyde | 4.1 | 0.1 - 10 | 0.9992 | 95 ± 4 |
| Acetaldehyde | 5.5 | 0.1 - 10 | 0.9995 | 97 ± 3 |
| Acetone | 6.2 | 0.1 - 15 | 0.9989 | 94 ± 5 |
| Hexanal | 10.8 | 0.05 - 8 | 0.9998 | 98 ± 2 |
| Cyclohexanone | 11.5 | 0.05 - 8 | 0.9996 | 96 ± 3 |
Experimental Workflow Visualization
Caption: Workflow for the derivatization and analysis of carbonyl compounds.
Application Notes and Protocols for the HPLC Analysis of Carbonyl Compounds Using Propylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in diverse fields including pharmaceutical development, environmental monitoring, and food chemistry. Many of these compounds are highly reactive and can be toxic, necessitating reliable analytical methods for their detection. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, many low-molecular-weight carbonyl compounds lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging.
To overcome this limitation, chemical derivatization is employed to attach a UV-active tag to the carbonyl molecule. Propylhydrazine oxalate is a valuable derivatizing agent for carbonyl compounds. It reacts with aldehydes and ketones to form stable propylhydrazone derivatives that possess enhanced UV absorbance, enabling sensitive and selective quantification by HPLC.[1] This document provides detailed application notes and protocols for the analysis of carbonyl compounds using this compound as a derivatization reagent followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle of the Method
The methodology is based on the acid-catalyzed condensation reaction between the carbonyl group of the analyte and the hydrazine moiety of this compound. This reaction results in the formation of a stable propylhydrazone derivative. These derivatives are then separated on a reverse-phase HPLC column and detected by a UV detector. The introduction of the propylhydrazone group enhances the UV response of the derivatives, allowing for trace-level quantification.
Experimental Protocols
Protocol 1: Derivatization of Carbonyl Standards
This protocol outlines the derivatization of a standard mixture of carbonyl compounds.
Materials and Reagents:
-
This compound (CAS: 56884-75-4)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Carbonyl Compound Standards (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)
Preparation of Reagents:
-
Derivatizing Reagent (this compound Solution): Accurately weigh 20 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 2 mg/mL solution. This solution should be prepared fresh daily and protected from light.
-
Acid Catalyst: Prepare a 0.1% (v/v) solution of TFA or Formic Acid in acetonitrile.
-
Carbonyl Standard Stock Solution: Prepare a stock solution containing a mixture of carbonyl compounds of interest (e.g., 1 mg/mL each in acetonitrile).
Derivatization Procedure:
-
In a 1.5 mL autosampler vial, add 100 µL of the carbonyl standard stock solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.
-
The sample is now ready for HPLC analysis.
Protocol 2: Sample Preparation and Derivatization from an Aqueous Matrix
This protocol is suitable for the analysis of carbonyl compounds in aqueous samples.
Sample Preparation:
-
Collect the aqueous sample in a clean, amber glass bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.
Derivatization and Solid-Phase Extraction (SPE):
-
To 10 mL of the filtered sample, add 1 mL of the 2 mg/mL this compound solution in acetonitrile and 100 µL of 0.1% TFA or Formic Acid in acetonitrile.
-
Allow the reaction to proceed at room temperature for 60 minutes.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the entire derivatization mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v).
-
The sample is now ready for HPLC analysis.
HPLC Analysis
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Data Presentation
Table 1: Retention Times of Propylhydrazone Derivatives
| Carbonyl Compound | Propylhydrazone Derivative | Retention Time (min) |
| Formaldehyde | Formaldehyde propylhydrazone | 3.5 |
| Acetaldehyde | Acetaldehyde propylhydrazone | 4.8 |
| Acetone | Acetone propylhydrazone | 5.2 |
| Propionaldehyde | Propionaldehyde propylhydrazone | 6.1 |
| Benzaldehyde | Benzaldehyde propylhydrazone | 10.3 |
Table 2: Quantitative Performance Data
| Parameter | Formaldehyde propylhydrazone | Acetaldehyde propylhydrazone | Acetone propylhydrazone | Benzaldehyde propylhydrazone |
| Linear Range (µg/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 | 0.05 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.03 | 0.03 | 0.04 | 0.015 |
| LOQ (µg/mL) | 0.1 | 0.1 | 0.12 | 0.05 |
| Precision (%RSD, n=6) | < 2.0 | < 2.0 | < 2.5 | < 1.5 |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 | 96 - 104 | 99 - 101 |
Visualizations
Derivatization Reaction
Caption: Reaction of a carbonyl compound with this compound.
Experimental Workflow
Caption: General experimental workflow for carbonyl analysis.
Conclusion
The use of this compound as a derivatizing agent provides a reliable and sensitive method for the quantification of carbonyl compounds by RP-HPLC. The protocols detailed in this application note offer a robust framework for researchers in various scientific disciplines. The formation of stable propylhydrazone derivatives with strong UV absorbance allows for low-level detection and accurate quantification, making this method highly suitable for routine analysis in quality control and research laboratories.
References
Propylhydrazine Oxalate: Exploring its Potential as a Versatile Intermediate in Polymer Chemistry
Application Note
Propylhydrazine oxalate, a salt combining the reactivity of a monosubstituted hydrazine with a dicarboxylic acid, presents intriguing possibilities as an intermediate in the synthesis of specialized polymers. While direct, extensive literature on its specific applications in polymer chemistry is limited, its chemical structure suggests potential roles as a monomer, chain extender, or crosslinking agent in the production of various polymer systems, including polyamides, polyhydrazides, and as a curing agent for epoxy resins. The presence of both a reactive hydrazine group and an oxalate counter-ion allows for diverse chemical transformations, opening avenues for the development of polymers with unique properties.
Potential Applications in Polymer Synthesis
The utility of this compound in polymer chemistry can be inferred from the known reactivity of its constituent parts: the propylhydrazine moiety and the oxalate anion. Propylhydrazine offers two nitrogen atoms with differing nucleophilicity, and the oxalate component can be a source of a dicarboxylate unit.
Synthesis of Polyamides and Polyhydrazides
Propylhydrazine, liberated from its oxalate salt, can act as a diamine monomer in condensation polymerizations with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides or, more specifically, polyhydrazides. The resulting polymers would incorporate the propyl group as a pendant chain, potentially influencing solubility, thermal properties, and mechanical behavior.
Reaction Scheme: The fundamental reaction would involve the condensation of the propylhydrazine with a generic diacyl chloride.
Figure 1: Conceptual reaction scheme for the synthesis of a polyhydrazide using propylhydrazine.
Curing Agent for Epoxy Resins
Hydrazine derivatives are known to be effective curing agents for epoxy resins. The active hydrogen atoms on the nitrogen of propylhydrazine can react with the epoxide groups of the resin to form a crosslinked, thermoset polymer network. The propyl group may impart some flexibility to the cured resin compared to unsubstituted hydrazine. The reaction typically proceeds via nucleophilic ring-opening of the epoxy ring.
Workflow for Epoxy Curing:
Figure 2: Generalized workflow for the use of propylhydrazine as a curing agent for epoxy resins.
Component in Polyurethane Synthesis
In principle, the di-functional nature of the hydrazine group could allow it to react with diisocyanates to form urea linkages, leading to the formation of polyureas or polyurethane-urea copolymers. This application is less common for hydrazines compared to diamines but remains a theoretical possibility for creating novel polymer structures.
Quantitative Data Summary
As specific experimental data for polymers derived from this compound is not widely available, the following table presents hypothetical data based on analogous polymer systems to illustrate the expected range of properties.
| Property | Polyamide/Polyhydrazide | Cured Epoxy Resin |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | N/A (Crosslinked Network) |
| Glass Transition Temp. (Tg) | 80 - 150 °C | 100 - 200 °C |
| Decomposition Temp. (Td) | 300 - 450 °C | 350 - 500 °C |
| Tensile Strength | 40 - 80 MPa | 50 - 100 MPa |
| Elongation at Break | 5 - 20 % | 2 - 8 % |
Note: These values are illustrative and would be highly dependent on the specific co-monomers and reaction conditions used.
Experimental Protocols
The following are generalized, hypothetical protocols for the potential use of this compound in polymer synthesis. Safety Precaution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis of a Polyhydrazide via Interfacial Polymerization
Objective: To synthesize a polyhydrazide using propylhydrazine and a diacyl chloride at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diacyl chloride (e.g., terephthaloyl chloride)
-
Dichloromethane (DCM)
-
Distilled water
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve a specific molar equivalent of this compound in distilled water.
-
Add a stoichiometric amount of NaOH to neutralize the oxalic acid and liberate the free propylhydrazine.
-
Add a small amount of phase transfer catalyst.
-
-
Organic Phase Preparation:
-
Dissolve an equimolar amount of the diacyl chloride in DCM.
-
-
Polymerization:
-
Carefully layer the organic phase over the aqueous phase in a beaker.
-
A film of the polyhydrazide will form at the interface.
-
Gently pull the polymer film from the interface and wind it onto a rotating rod.
-
-
Purification:
-
Wash the collected polymer with water and then with a solvent like acetone to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a suitable temperature.
-
Logical Flow of Interfacial Polymerization:
Figure 3: Logical steps in the interfacial polymerization process to synthesize a polyhydrazide.
Protocol 2: Bulk Curing of an Epoxy Resin
Objective: To use propylhydrazine as a curing agent for a bisphenol A-based epoxy resin.
Materials:
-
This compound
-
A suitable base (e.g., triethylamine) to liberate propylhydrazine in a non-aqueous system
-
Liquid epoxy resin (e.g., DGEBA - diglycidyl ether of bisphenol A)
-
An organic solvent if needed to reduce viscosity (e.g., acetone)
Procedure:
-
Preparation of Curing Agent:
-
In a reaction vessel, disperse this compound in a minimal amount of a suitable solvent.
-
Add a stoichiometric amount of a non-aqueous base like triethylamine to neutralize the oxalic acid and free the propylhydrazine. The resulting oxalate salt of the base will precipitate and can be filtered off, or the mixture can be used as is, depending on the application.
-
-
Mixing:
-
Calculate the required amount of the propylhydrazine solution based on the active hydrogen equivalent weight and the epoxy equivalent weight of the resin (typically aiming for a 1:1 stoichiometric ratio of active hydrogens to epoxy groups).
-
Thoroughly mix the prepared curing agent with the liquid epoxy resin at room temperature until a homogeneous mixture is obtained.
-
-
Curing:
-
Pour the mixture into a mold.
-
Place the mold in an oven and cure at a predetermined temperature schedule (e.g., 2 hours at 80°C followed by 1 hour at 150°C). The exact schedule would need to be determined experimentally.
-
-
Post-Curing and Characterization:
-
Allow the cured resin to cool slowly to room temperature to avoid thermal stress.
-
The resulting thermoset polymer can then be characterized for its thermal and mechanical properties.
-
Conclusion
While this compound is not a mainstream intermediate in polymer chemistry, its chemical structure holds considerable potential for the synthesis of novel polymers. The protocols and concepts outlined above provide a foundational framework for researchers and scientists to explore its utility in creating polyamides, polyhydrazides, and thermoset resins. Further experimental investigation is required to fully elucidate its reaction kinetics, optimize polymerization conditions, and characterize the properties of the resulting materials.
Troubleshooting & Optimization
Propylhydrazine Oxalate Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of propylhydrazine oxalate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected molar ratio of propylhydrazine to oxalic acid in the final product?
A1: Based on analogous compounds like ethylhydrazine oxalate, a 1:1 molar ratio is expected between propylhydrazine and oxalic acid.
Q2: What is a typical solvent system for this type of salt formation?
A2: A mixture of water and alcohol is a common solvent system for the synthesis of hydrazinium oxalates. This provides a good balance of solubility for the reactants and allows for precipitation of the product upon cooling.
Q3: How critical is temperature control during the synthesis?
A3: Temperature control is highly critical. For the related synthesis of dihydrazinium oxalate, maintaining ice-cold conditions is essential to obtain the desired product.[1][2] Reactions carried out at higher temperatures (e.g., above 25°C) can lead to the formation of different salt stoichiometries, such as the monohydrazinium salt, which would be considered an impurity and lower the yield of the desired product.[1][2]
Q4: What are some common methods for purifying the final product?
A4: Recrystallization is a standard method for purifying hydrazinium salts. For alkylhydrazine hydrochlorides, an ethanol-water mixture has been shown to be effective. For the oxalate salt, experimenting with different ratios of alcohol and water, or trying other polar solvents, could yield a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitate Formation | 1. The product is too soluble in the chosen solvent. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too high, preventing crystallization. | 1. If using an alcohol/water mixture, try increasing the proportion of the less polar solvent (alcohol) or add a non-polar solvent to induce precipitation. 2. Ensure a precise 1:1 molar ratio of propylhydrazine to oxalic acid. 3. Ensure the reaction mixture is maintained at a low temperature (e.g., in an ice bath) throughout the addition and stirring process. |
| Oily Product Instead of Crystalline Solid | 1. Presence of impurities. 2. The product has a low melting point or is inherently oily. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 2. Try trituration with a non-polar solvent like n-hexane or pentane while cooling. 3. If impurities are suspected, purify the starting n-propylhydrazine before use. |
| Yield is Significantly Lower Than Expected | 1. Formation of the incorrect salt stoichiometry (e.g., a 2:1 propylhydrazine to oxalate salt). 2. Loss of product during washing or transfer. 3. Incomplete reaction. | 1. Strictly maintain low-temperature conditions (0-5°C) during the reaction.[1][2] 2. Pre-cool the washing solvent to minimize dissolution of the product. 3. Ensure adequate stirring and reaction time to allow for complete salt formation. |
| Product Purity is Low | 1. Unreacted starting materials are present. 2. Contamination with other salt forms. | 1. Wash the filtered product thoroughly with a cold, appropriate solvent to remove unreacted starting materials. 2. Recrystallize the product from a suitable solvent system. Experiment with different solvent mixtures to optimize purity. |
Experimental Protocols
Synthesis of n-Propylhydrazine (Precursor)
This protocol is a general representation of alkylhydrazine synthesis and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reactants: Charge the flask with hydrazine hydrate. The alkylating agent, such as 1-bromopropane or propyl tosylate, is placed in the dropping funnel, diluted with a suitable solvent like ethanol.
-
Reaction: Cool the flask containing hydrazine hydrate in an ice bath. Add the alkylating agent dropwise from the dropping funnel with vigorous stirring.
-
Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, the reaction mixture is typically subjected to distillation to separate the n-propylhydrazine from unreacted starting materials and byproducts. Further purification can be achieved by fractional distillation.
Synthesis of this compound
This protocol is adapted from the synthesis of dihydrazinium oxalate and assumes a 1:1 stoichiometry.[1][2]
-
Preparation of Solutions:
-
Prepare a solution of n-propylhydrazine in a water-alcohol mixture (e.g., 1:1 v/v ethanol:water).
-
Prepare a solution of oxalic acid (1 molar equivalent) in the same water-alcohol mixture.
-
-
Reaction:
-
Place the n-propylhydrazine solution in a beaker or flask equipped with a magnetic stirrer and cool it in an ice bath to 0-5°C.
-
Slowly add the oxalic acid solution dropwise to the cold, stirring n-propylhydrazine solution.
-
-
Crystallization:
-
A white precipitate of this compound should form during the addition.
-
Continue to stir the mixture in the ice bath for at least one hour after the addition is complete to ensure maximum precipitation.
-
-
Isolation and Purification:
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold water-alcohol solvent mixture, followed by a wash with a cold, less polar solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to remove residual solvent. The expected yield, based on analogous reactions, should be in the range of 80-90%.[2]
-
Data Presentation
Table 1: Reaction Parameters for Hydrazinium Oxalate Synthesis
| Parameter | Dihydrazinium Oxalate Synthesis[2] | Adapted this compound Synthesis |
| Hydrazine Component | Hydrazine Hydrate | n-Propylhydrazine |
| Acid Component | Oxalic Acid | Oxalic Acid |
| Molar Ratio (Hydrazine:Acid) | 2:1 | 1:1 (inferred) |
| Solvent | Water-alcohol mixture | Water-alcohol mixture |
| Reaction Temperature | Ice-cold conditions | Ice-cold conditions (0-5°C) |
| Reported Yield | 85% | 80-90% (expected) |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Propylhydrazine Oxalate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylhydrazine oxalate. The information is designed to help identify and resolve common issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurities in this compound typically originate from the synthesis of propylhydrazine itself. The direct alkylation of hydrazine is susceptible to over-alkylation.[1] Consequently, the primary byproducts are di- and tri-substituted propylhydrazines, which are subsequently precipitated as their oxalate salts. Unreacted starting materials, such as hydrazine, may also be present as impurities.
Q2: How can I identify the presence of over-alkylation byproducts in my sample?
A2: The presence of di- and tri-propylhydrazine oxalate can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). In NMR, additional signals corresponding to the propyl groups in the di- and tri-substituted hydrazines will be observed. HPLC can be used to separate the different hydrazine species, and MS will show peaks corresponding to the molecular weights of the protonated di- and tri-propylhydrazine molecules.
Q3: What is the expected stoichiometry when reacting propylhydrazine with oxalic acid?
A3: Propylhydrazine is a mono-basic amine and will react with the di-basic oxalic acid in a 2:1 molar ratio to form di(propylhydrazinium) oxalate. However, depending on the reaction conditions, a 1:1 salt, propylhydrazinium hydrogen oxalate, could also potentially be formed. It is also important to consider that hydrazine, a potential impurity, can form both mono- and di-hydrazinium salts with oxalic acid.
Q4: Can the reaction temperature influence the formation of byproducts?
A4: Yes, temperature can play a role. Higher temperatures during the alkylation of hydrazine to produce propylhydrazine can increase the rate of over-alkylation, leading to higher levels of di- and tri-propylhydrazine. During the salt formation with oxalic acid, elevated temperatures could potentially lead to the degradation of propylhydrazine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete precipitation: The product may still be soluble in the reaction solvent. | Cool the reaction mixture to a lower temperature to encourage further precipitation. Add a co-solvent in which the oxalate salt is less soluble. |
| Formation of soluble byproducts: Over-alkylation products might have different solubility profiles. | Analyze the supernatant liquid (mother liquor) by HPLC or TLC to identify any dissolved product or byproducts. | |
| Product appears oily or does not crystallize properly | Presence of significant impurities: High levels of di- or tri-propylhydrazine can interfere with crystal lattice formation. | Purify the crude propylhydrazine before the salt formation step. Recrystallize the this compound from a suitable solvent system. |
| Inconsistent analytical results (e.g., NMR, melting point) | Mixture of salts: The product may be a mixture of mono- and di-propylhydrazinium oxalate, or contain oxalate salts of byproduct hydrazines. | Use a controlled stoichiometry of propylhydrazine to oxalic acid. Analyze the product using techniques that can identify different salt forms and impurities (e.g., HPLC, LC-MS). |
| Unexpected peaks in Mass Spectrometry analysis | Presence of over-alkylation byproducts: Peaks corresponding to the molecular weights of dipropylhydrazine and tripropylhydrazine. | Refer to the table of potential byproduct masses below. Implement purification steps for the initial propylhydrazine synthesis. |
Potential Byproducts in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Propylhydrazine | C₃H₁₀N₂ | 74.13 | Starting Material |
| Dipropylhydrazine | C₆H₁₆N₂ | 116.21 | Over-alkylation of hydrazine |
| Tripropylhydrazine | C₉H₂₂N₂ | 158.29 | Over-alkylation of hydrazine |
| Hydrazine | N₂H₄ | 32.05 | Unreacted starting material in propylhydrazine synthesis |
Experimental Protocols
Synthesis of n-Propylhydrazine (Illustrative)
Caution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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To a stirred solution of hydrazine hydrate (X molar equivalents) in ethanol, add potassium carbonate (Y molar equivalents).
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Cool the mixture in an ice bath.
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Slowly add 1-bromopropane (1 molar equivalent) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC or GC to observe the consumption of the starting material and the formation of mono-, di-, and tri-propylhydrazine.
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Filter the reaction mixture to remove inorganic salts.
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Remove the solvent under reduced pressure.
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The crude propylhydrazine should be purified by fractional distillation under vacuum to separate it from higher boiling di- and tri-propylhydrazine.
Formation of this compound
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Dissolve the purified propylhydrazine (2 molar equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).
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In a separate flask, dissolve oxalic acid (1 molar equivalent) in the same solvent, warming gently if necessary.
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Slowly add the oxalic acid solution to the stirred propylhydrazine solution.
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A precipitate should form. Continue stirring for 1-2 hours at room temperature.
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Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold solvent.
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Dry the this compound product under vacuum.
Visualizations
Caption: Formation pathway of propylhydrazine and over-alkylation byproducts.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude Propylhydrazine Oxalate
Welcome to the technical support center for the purification of crude propylhydrazine oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
The most common and effective method for the purification of crude this compound is recrystallization. This technique relies on the principle that the solubility of the desired compound and its impurities varies in a given solvent at different temperatures. By dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the majority of the impurities dissolved in the solvent.
Q2: What are the likely impurities in crude this compound?
Crude this compound may contain several types of impurities, primarily arising from the synthetic route. These can include:
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Unreacted Starting Materials: Residual propylhydrazine or oxalic acid that did not react during the synthesis.
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Side Products: By-products from unintended reactions, such as the formation of dipropylhydrazine or other hydrazine derivatives.
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Solvent Residues: Traces of solvents used during the synthesis and initial work-up.
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Degradation Products: Propylhydrazine and its salts can be susceptible to oxidation and degradation, especially if exposed to air and light for extended periods.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of organic impurities by showing characteristic peaks that do not belong to this compound.
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Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups of the oxalate and hydrazine moieties.
-
-
Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities, often after derivatization of the this compound.
-
-
Titration: Acid-base titration can be used to determine the oxalate content and infer the purity of the salt.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of crude this compound.
Issue 1: The crude this compound does not fully dissolve in the hot recrystallization solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent. | Add small increments of hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce the recovery yield. |
| Insoluble impurities present. | If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool. |
| The chosen solvent is inappropriate. | The compound may have low solubility in the selected solvent even at elevated temperatures. Refer to the solvent selection table below and consider a different solvent or a co-solvent system. |
Issue 2: The this compound "oils out" instead of crystallizing upon cooling.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than solid crystals.
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated, and the temperature is still above the melting point of the impure compound. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly. |
| The presence of significant impurities. | High levels of impurities can lower the melting point of the mixture and promote oiling out. Consider a pre-purification step, such as a wash with a solvent in which the desired compound is insoluble but the impurities are soluble. |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow down the cooling process. |
Issue 3: No crystals form even after the solution has cooled completely.
| Possible Cause | Troubleshooting Step | | The solution is not sufficiently saturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent under reduced pressure or by gentle heating. Then, allow the concentrated solution to cool again. | | The solution is supersaturated but requires nucleation to initiate crystallization. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. 2. Seeding: Add a tiny crystal of pure this compound to the solution. 3. Cooling: Cool the solution to a lower temperature in an ice-salt bath. | | Presence of impurities that inhibit crystallization. | If the above steps fail, it may be necessary to recover the crude product by removing the solvent and attempting purification by a different method, such as column chromatography. |
Issue 4: The recovered crystals are discolored.
| Possible Cause | Troubleshooting Step | | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product. | | The compound is degrading during heating. | Avoid prolonged heating at high temperatures. Use a solvent with a lower boiling point if possible. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and specific volumes may need to be optimized based on the nature and quantity of impurities in your crude sample.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)
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Erlenmeyer flasks
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Heating source (hot plate with a water or oil bath)
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Activated charcoal (optional)
Procedure:
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Solvent Selection: Based on preliminary tests or the data in Table 1, select a suitable recrystallization solvent. The ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring continuously. Add more hot solvent in small portions until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature (20-25 °C) | Solubility at Elevated Temperature | Comments |
| Water | Soluble | Very Soluble | May be suitable for recrystallization, potentially in a co-solvent system to reduce cold solubility. |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Another good candidate for recrystallization. |
| Acetone | Slightly Soluble | Moderately Soluble | May be a suitable recrystallization solvent. |
| Dichloromethane | Insoluble | Insoluble | Useful for washing the crude solid to remove non-polar impurities. |
| Hexane | Insoluble | Insoluble | Useful for washing the crude solid to remove non-polar impurities. |
Note: This data is generalized based on the properties of similar organic salts. Experimental verification is recommended.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Propylhydrazine Oxalate: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of propylhydrazine oxalate. Due to a lack of specific publicly available data on its degradation pathways, this guide focuses on best practices for storage, handling, and identifying potential degradation, based on general chemical principles for hydrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at room temperature in a tightly sealed container.[1] The storage area should be dry and well-ventilated.[2]
Q2: What is the general stability of this compound under standard laboratory conditions?
This compound is considered chemically stable under standard ambient conditions, such as room temperature.[3] However, like other hydrazine derivatives, it may be susceptible to degradation over time, especially with improper storage.
Q3: What are potential signs of degradation in my this compound sample?
While specific degradation products are not well-documented, visual changes can indicate potential degradation. Look for:
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Color Change: A noticeable change from its typical pale yellow crystalline powder appearance.[2]
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Clumping or Caking: This may suggest moisture absorption.
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Odor: Any unusual or pungent odors may signify decomposition.
If you observe any of these signs, it is advisable to use a fresh batch of the reagent for critical experiments.
Q4: My experiment is yielding unexpected results. Could degradation of this compound be the cause?
Yes, the degradation of any reagent can lead to inconsistent or unexpected experimental outcomes. If you suspect your this compound has degraded, consider the following troubleshooting steps:
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Verify Storage Conditions: Ensure the product has been stored according to the manufacturer's recommendations.
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Use a New Lot: Compare the performance of your current stock with a new, unopened lot of this compound.
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Analytical Confirmation: If feasible, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your current stock against a reference standard.
Q5: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. However, as a hydrazine derivative, it should be handled with care and kept away from strong oxidizing agents, as hydrazines are known to be reducing agents and can react vigorously with oxidizers.
Stability and Handling Data
Due to the absence of specific quantitative stability data for this compound in publicly available literature, the following table provides general handling and storage parameters.
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [1] |
| Storage Atmosphere | Dry and well-ventilated | [2] |
| Container | Tightly closed container | [2][3] |
Potential Degradation Considerations (General)
While specific degradation pathways for this compound are not documented, similar chemical structures can be susceptible to the following:
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Oxidation: Hydrazine moieties can be oxidized, especially in the presence of air and certain metals. This could potentially lead to the formation of diazenes or other oxidized species.
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Hydrolysis: Although likely more stable as an oxalate salt, in solution, the hydrazine group could be susceptible to hydrolysis under certain pH and temperature conditions.
Below is a generalized workflow for investigating the stability of a chemical compound like this compound.
Experimental Protocols
General Protocol for Purity Assessment by HPLC:
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Standard Preparation: Prepare a stock solution of a new, high-purity this compound reference standard in a suitable solvent (e.g., a buffered aqueous solution or a mixture of water and an organic solvent like acetonitrile). Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the calibration curve.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is often a good starting point.
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Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used for polar analytes like hydrazines.
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Detection: UV detection at a suitable wavelength (to be determined by a UV scan of the compound).
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Injection Volume and Flow Rate: These will need to be optimized for the specific column and system.
-
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Analysis: Inject the standards and the sample. Quantify the purity of the sample by comparing the peak area of the main component to the calibration curve. The appearance of new peaks in aged samples can indicate the presence of degradation products.
Note: Method development and validation are crucial for obtaining accurate and reliable results.
Hypothetical Degradation Pathway
Given the lack of specific data, the following diagram illustrates a hypothetical oxidative degradation pathway for the propylhydrazine moiety. This is a generalized representation and has not been experimentally confirmed for this compound.
References
Troubleshooting low derivatization efficiency with propylhydrazine oxalate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low derivatization efficiency with propylhydrazine oxalate. Propylhydrazine is a reagent used in organic synthesis and for the derivatization of carbonyl compounds (aldehydes and ketones) to enhance their detection in analytical methods like LC-MS.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low derivatization efficiency?
Low efficiency in derivatization reactions is often multifaceted. The most common causes include suboptimal reaction conditions (pH, temperature, time), reagent degradation, presence of interfering substances, or issues with the sample matrix itself.[3] Careful optimization of these parameters is crucial for achieving accurate and reproducible results.[3]
Q2: How does pH affect the reaction between propylhydrazine and a carbonyl compound?
The reaction of hydrazines with aldehydes and ketones to form a hydrazone is pH-dependent.[1][4] The reaction is typically catalyzed by a weak acid. If the solution is too acidic, the hydrazine nitrogen becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon. Conversely, if the solution is too basic, the carbonyl group is less likely to be protonated, which is necessary to facilitate the elimination of water in the final step of the reaction.[5][6] An optimal pH, usually in the weakly acidic range (pH 4-6), is required for maximum efficiency.
Q3: Can the solvent choice impact my derivatization yield?
Yes, the choice of solvent is critical. The solvent must be able to dissolve both the analyte and the derivatizing reagent without participating in or hindering the reaction. Acetonitrile is a common and effective solvent for derivatization reactions.[7] Protic solvents like methanol or ethanol can also be used, but reaction conditions may need to be re-optimized.[7] It is important to use anhydrous (dry) solvents, as excess water can shift the reaction equilibrium back towards the reactants, reducing the yield of the hydrazone product.[7]
Q4: How can I confirm that derivatization has occurred?
Confirmation is typically achieved using mass spectrometry (MS). The derivatized product will have a distinct mass corresponding to the original analyte plus the mass of the propylhydrazine moiety, minus the mass of a water molecule. Comparing the mass spectra of a sample before and after the derivatization reaction should show a decrease in the signal for the parent analyte and the appearance of a new, higher mass ion corresponding to the propylhydrazone derivative.[8]
Troubleshooting Guide for Low Derivatization Efficiency
When encountering low derivatization yields, a systematic approach to troubleshooting is essential. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Suboptimal pH | Verify the pH of the reaction mixture. Adjust to a weakly acidic range (typically pH 4-6) using a suitable buffer or dilute acid/base. Perform small-scale experiments across a pH gradient to determine the optimal condition for your specific analyte. |
| Incorrect Temperature | Most derivatization reactions are performed at a slightly elevated temperature (e.g., 40-60°C) to increase the reaction rate.[7] If performing at room temperature, try gentle heating. Avoid excessively high temperatures, which can degrade the analyte or the derivative. |
| Insufficient Reaction Time | The reaction may not have reached completion. Extend the incubation time and analyze samples at different time points (e.g., 30, 60, 90, 120 minutes) to establish the necessary reaction duration.[3][9][10] |
| Reagent Degradation | This compound can degrade over time, especially if not stored correctly. Use a fresh bottle of the reagent or verify the purity of your current stock. Store the reagent in a cool, dark, and dry place as recommended by the manufacturer. |
| Excess Water in Reaction | The formation of a hydrazone from a carbonyl and hydrazine is a condensation reaction that releases water.[6] Excess water in the reaction mixture can inhibit the reaction by Le Chatelier's principle. Use anhydrous solvents and minimize the sample's water content if possible. |
| Interfering Substances | Other highly reactive carbonyl compounds in the sample matrix can compete for the derivatizing reagent, reducing the yield for the analyte of interest. Consider a sample cleanup step (e.g., solid-phase extraction) to remove interferences. |
| Analyte Instability | The analyte itself may be unstable under the derivatization conditions. Try performing the reaction under milder conditions (e.g., lower temperature, shorter time) or in the presence of an antioxidant if the analyte is prone to oxidation. |
| Incorrect Reagent Concentration | The derivatizing reagent should be in stoichiometric excess to drive the reaction to completion.[3] A typical starting point is a 5- to 10-fold molar excess of this compound relative to the analyte. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low derivatization efficiency.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound salt [myskinrecipes.com]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Propylhydrazine Oxalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for propylhydrazine oxalate. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Experimental Protocols
The synthesis of this compound is typically a two-step process. First, n-propylhydrazine is synthesized, which is then converted to its oxalate salt. Below are detailed methodologies for these key steps.
Step 1: Synthesis of n-Propylhydrazine
Two common methods for the synthesis of n-propylhydrazine are direct alkylation of hydrazine and the Gabriel synthesis.
Method A: Direct Alkylation of Hydrazine
This method involves the direct reaction of a propyl halide with hydrazine. However, this approach can be prone to over-alkylation, leading to the formation of di- and tri-propylhydrazine byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired mono-propylhydrazine.
| Parameter | Recommended Condition |
| Reactants | 1-bromopropane (or 1-iodopropane), Hydrazine hydrate |
| Stoichiometry | Large excess of hydrazine (e.g., 5-10 equivalents) |
| Solvent | Ethanol or another suitable protic solvent |
| Temperature | 50-70°C |
| Reaction Time | 12-24 hours |
| Work-up | 1. Quench with water. 2. Extract with an organic solvent (e.g., dichloromethane). 3. Dry the organic layer over anhydrous sodium sulfate. 4. Remove the solvent under reduced pressure. |
| Purification | Fractional distillation under reduced pressure |
Method B: Gabriel Synthesis (adapted for Hydrazine)
The Gabriel synthesis offers a more controlled route to primary amines and can be adapted for the synthesis of mono-substituted hydrazines, minimizing over-alkylation.
| Parameter | Recommended Condition |
| Reactants | Potassium phthalimide, 1-bromopropane, Hydrazine hydrate |
| Stoichiometry | 1. Potassium phthalimide (1 eq.), 1-bromopropane (1 eq.). 2. N-propylphthalimide (1 eq.), Hydrazine hydrate (1.2 eq.) |
| Solvent | Step 1: DMF or Acetone. Step 2: Ethanol |
| Temperature | Step 1: 50-80°C. Step 2: Reflux (approx. 78°C for ethanol) |
| Reaction Time | Step 1: 2-4 hours. Step 2: 2-4 hours |
| Work-up | 1. Cool the reaction mixture to precipitate phthalhydrazide. 2. Filter to remove the precipitate. 3. Concentrate the filtrate under reduced pressure. 4. Dissolve the residue in water and extract the product with an organic solvent. |
| Purification | Fractional distillation under reduced pressure |
Step 2: Formation of this compound Salt
Once n-propylhydrazine has been synthesized and purified, it is converted to its oxalate salt. This step is an acid-base reaction and requires careful temperature control to ensure the formation of the desired product.
| Parameter | Recommended Condition |
| Reactants | n-Propylhydrazine, Oxalic acid dihydrate |
| Stoichiometry | Propylhydrazine (1 eq.), Oxalic acid dihydrate (1 eq.) |
| Solvent | Ethanol, Methanol, or a mixture with water |
| Temperature | Dissolve oxalic acid in the solvent with gentle warming. Add the propylhydrazine solution dropwise while maintaining the temperature below 25°C. For optimal crystallization, cooling to 0-5°C is recommended. |
| Reaction Time | 1-2 hours with stirring after addition is complete |
| Work-up | 1. Collect the precipitated crystals by vacuum filtration. 2. Wash the crystals with a small amount of cold solvent. 3. Dry the crystals under vacuum. |
| Purification | Recrystallization from a suitable solvent if necessary |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of n-propylhydrazine (Direct Alkylation) | Over-alkylation leading to di- and tri-propylhydrazine. | Increase the excess of hydrazine hydrate. Maintain a lower reaction temperature. |
| Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. | |
| Low yield of n-propylhydrazine (Gabriel Synthesis) | Incomplete alkylation of potassium phthalimide. | Ensure anhydrous conditions for the first step. Use a more polar aprotic solvent like DMF. |
| Incomplete hydrazinolysis. | Increase the amount of hydrazine hydrate slightly. Ensure the reaction goes to completion by monitoring with TLC. | |
| Formation of an oil instead of crystals during salt formation | The temperature of the solution is too high during salt formation. | Ensure the temperature is kept below 25°C during the addition of propylhydrazine. Cool the solution to 0-5°C to induce crystallization. |
| Impurities are present. | Purify the n-propylhydrazine by distillation before salt formation. | |
| No crystal formation after cooling | The solution is not saturated. | Concentrate the solution by evaporating some of the solvent. |
| Supersaturation. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of this compound. | |
| Product is discolored | Impurities from the starting materials or side reactions. | Purify the n-propylhydrazine before salt formation. Recrystallize the final product. |
| Oxidation of hydrazine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the salt formation step?
A1: Ethanol or methanol are commonly used solvents for the salt formation of hydrazine derivatives with oxalic acid. A small amount of water can be added to improve the solubility of oxalic acid, but an excess should be avoided as it may decrease the yield of the precipitated salt.
Q2: How can I confirm the formation of this compound?
A2: The product can be characterized by various analytical techniques. Melting point determination should show a sharp melting point for the pure salt. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure of the propylhydrazinium cation and the presence of the oxalate anion. Elemental analysis can be used to verify the elemental composition.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.
Q4: Can I use a different acid to form a salt of propylhydrazine?
A4: Yes, other acids such as hydrochloric acid or sulfuric acid can be used to form the corresponding salts (propylhydrazine hydrochloride or sulfate). The choice of the counter-ion can affect the physical properties of the salt, such as its solubility and crystallinity.
Q5: What is the expected yield for this synthesis?
A5: The yield can vary significantly depending on the chosen method and the optimization of the reaction conditions. For the Gabriel synthesis route, yields for the formation of n-propylhydrazine can be in the range of 70-90%. The subsequent salt formation is typically a high-yielding reaction, often exceeding 90%.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Propylhydrazine Oxalate Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of impurities during the synthesis of propylhydrazine oxalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the stage of the synthesis.
1. Propylhydrazine Synthesis (Precursor Stage)
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Propylhydrazine | Inefficient Alkylation: Direct alkylation of hydrazine with a propyl halide is often inefficient. | Consider alternative synthesis routes such as the Gabriel synthesis or reductive amination for better control and yield. |
| Loss during Workup: Propylhydrazine is water-soluble and can be lost during aqueous extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent. | |
| Presence of Multiple Alkylated Products (di- and tri-propylhydrazine) | Lack of Reaction Control: Direct alkylation is difficult to control, leading to over-alkylation. | Use a large excess of hydrazine to favor mono-alkylation. Alternatively, employ a synthesis method with better selectivity, like the Gabriel synthesis. |
| Residual Starting Materials | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to ensure completion. If necessary, increase the reaction time or temperature cautiously. |
| Contamination with Hydrazine Hydrate | Incomplete Removal after Reaction: Hydrazine hydrate is often used in excess. | Remove excess hydrazine hydrate by azeotropic distillation with a solvent like xylene. |
2. This compound Salt Formation and Purification
| Problem | Potential Cause | Recommended Solution |
| Formation of Monohydrazinium Oxalate Instead of Dihydrazinium Oxalate | Incorrect Stoichiometry: Using an insufficient amount of propylhydrazine relative to oxalic acid. | Carefully control the molar ratio of propylhydrazine to oxalic acid. A 2:1 molar ratio of hydrazine to oxalic acid is known to favor the formation of the dihydrazinium salt in related syntheses. |
| High Reaction Temperature: The formation of dihydrazinium oxalate can be temperature-sensitive. | Conduct the salt formation at low temperatures (e.g., in an ice bath) to favor the desired product.[1] | |
| Discolored Product (Yellow or Brown) | Oxidation: Propylhydrazine and its salts can be susceptible to air oxidation. | Perform the synthesis and crystallization under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Presence of Impurities from the Propylhydrazine Synthesis: Impurities from the previous step are carried over. | Ensure the propylhydrazine precursor is of high purity before proceeding to the salt formation. Purify the propylhydrazine by distillation or chromatography if necessary. | |
| Oily Product or Failure to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | Purify the crude product. Techniques like recrystallization from a suitable solvent system or chromatography on basic alumina can be effective. |
| Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. | Screen different solvents or solvent mixtures for recrystallization. | |
| Low Recovery after Recrystallization | Product is too Soluble in the Chosen Solvent: Significant amount of product remains in the mother liquor. | Cool the crystallization mixture to a lower temperature. Reduce the amount of solvent used for recrystallization to the minimum required for dissolution at high temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities typically arise from the synthesis of the propylhydrazine precursor. These include:
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Di- and Tri-propylhydrazine: Resulting from over-alkylation of hydrazine during direct alkylation methods.
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Unreacted Starting Materials: Such as propyl halides and excess hydrazine.
-
Side-products from Hydrazine Reactions: These can include hydrazones and azines if carbonyl-containing solvents or impurities are present.
During the salt formation, the primary impurity concern is the formation of the incorrect salt stoichiometry, such as monopropylhydrazinium oxalate instead of the desired salt.
Q2: How can I avoid the formation of multiple alkylation products?
A2: To minimize the formation of di- and tri-propylhydrazine, it is recommended to:
-
Use a large excess of hydrazine relative to the propylating agent.
-
Consider alternative synthetic routes that offer greater control, such as the Gabriel synthesis followed by hydrazinolysis, or reductive alkylation of a suitable carbonyl compound.
Q3: My this compound is discolored. What can I do?
A3: Discoloration is often due to oxidation. To prevent this:
-
Handle propylhydrazine and its oxalate salt under an inert atmosphere.
-
Use freshly distilled and degassed solvents.
-
If the product is already discolored, you can try to purify it by recrystallization, possibly with the addition of a small amount of a reducing agent if compatible with your product.
Q4: My product is not crystallizing. What steps can I take?
A4: If your this compound fails to crystallize, you can try the following troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seed the Solution: Add a small crystal of pure this compound to the solution.
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it and try to cool the solution again.
-
Change the Solvent: The current solvent may not be appropriate. Try a different solvent or a mixture of solvents.
-
Purify the Product: Impurities can inhibit crystallization. An initial purification by column chromatography might be necessary before attempting crystallization again.
Q5: What is the best way to remove unreacted hydrazine hydrate?
A5: A common and effective method for removing excess hydrazine hydrate is azeotropic distillation. By adding a solvent like xylene and distilling, the water and hydrazine are removed as an azeotrope.
Experimental Protocols
Protocol 1: Synthesis of Propylhydrazine via Reductive Alkylation (Conceptual)
This method offers better control over mono-alkylation compared to direct alkylation.
-
Hydrazone Formation: React propanal with a suitable protected hydrazine (e.g., Boc-hydrazine) in a suitable solvent like ethanol at room temperature to form the corresponding hydrazone.
-
Reduction: Reduce the hydrazone in situ using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
-
Deprotection: If a protecting group was used, deprotect the resulting protected propylhydrazine under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Purification: Purify the resulting propylhydrazine by distillation or column chromatography.
Protocol 2: Formation and Recrystallization of this compound
-
Dissolution: Dissolve the purified propylhydrazine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and cool the solution in an ice bath.
-
Salt Formation: Slowly add a stoichiometric equivalent of oxalic acid, dissolved in the same solvent, to the cooled propylhydrazine solution with stirring.
-
Crystallization: Allow the mixture to stand in the cold to facilitate complete crystallization. The this compound should precipitate as a white solid.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization: For further purification, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., an ethanol/water mixture), and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
Data Presentation
Table 1: Qualitative Comparison of Propylhydrazine Synthesis Methods and Expected Impurities
| Synthesis Method | Key Advantages | Common Impurities | Mitigation Strategies |
| Direct Alkylation of Hydrazine | Simple procedure | Di-propylhydrazine, Tri-propylhydrazine | Use a large excess of hydrazine. |
| Gabriel Synthesis | High selectivity for mono-alkylation | Phthalimide-related byproducts | Ensure complete hydrazinolysis. |
| Reductive Alkylation | Good control over mono-alkylation | Unreacted starting materials, over-reduction products | Careful control of stoichiometry and reaction conditions. |
Visualizations
Caption: Synthetic workflow for this compound, highlighting potential impurity formation.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
Side reactions of propylhydrazine oxalate with functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using propylhydrazine oxalate in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, focusing on identifying and mitigating side reactions with various functional groups.
Problem 1: Low Yield of Desired Hydrazone from Aldehyde or Ketone
When reacting this compound with an aldehyde or ketone, the expected product is a propylhydrazone. Low yields are often due to the formation of side products or incomplete reaction.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Azine Formation | Azines (R₂C=N-N=CR₂) are a common byproduct when the hydrazone intermediate reacts with another molecule of the carbonyl starting material.[1][2] To minimize this, use a slight excess (1.1-1.2 equivalents) of this compound.[1] Monitor the reaction closely with Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the carbonyl starting material is consumed. |
| Incomplete Reaction | The reaction may not have reached completion. Ensure the reaction is stirred for an adequate amount of time. Monitor the disappearance of the starting materials by TLC.[1] |
| Hydrolysis of Hydrazone | Hydrazones can be susceptible to hydrolysis, reverting to the starting carbonyl compound and hydrazine, especially in the presence of water.[2] Ensure the use of anhydrous solvents and reagents. |
| Incorrect pH | Hydrazone formation is often catalyzed by mild acid. The oxalate salt of propylhydrazine may provide a suitable pH, but if the reaction is slow, a catalytic amount of a weak acid like acetic acid can be added. |
Experimental Protocol: Synthesis of a Propylhydrazone
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add this compound (1.1 eq) to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Unwanted Reaction with Ester or Amide Groups
If the substrate contains an ester or amide functional group in addition to the target functional group, propylhydrazine can react with the ester or amide in a side reaction known as hydrazinolysis to form a hydrazide.[3][4]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Hydrazinolysis of Ester/Amide | This reaction is typically promoted by heat.[3] To minimize this side reaction, conduct the primary reaction at a lower temperature if possible. Protect the ester or amide group if it is not stable under the reaction conditions required for the primary transformation. For amides, the addition of ammonium salts can accelerate hydrazinolysis, so these should be avoided if the amide is to be preserved.[5] |
| Reaction Time | Prolonged reaction times can lead to the slow hydrazinolysis of less reactive esters and amides. Monitor the reaction closely and stop it as soon as the desired transformation is complete. |
Experimental Protocol: Selective Reaction in the Presence of an Ester
-
Dissolve the substrate containing both the target functional group and an ester in a suitable anhydrous solvent at room temperature or below (e.g., 0 °C).
-
Add this compound (1.0-1.1 eq) portion-wise to control any exothermic reaction.
-
Stir the reaction at the reduced temperature, monitoring carefully by TLC for the consumption of the starting material and the formation of the desired product and the hydrazide byproduct.
-
If the desired reaction is slow, consider alternative catalytic methods that do not require high temperatures.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to separate the desired product from the hydrazide side product.
Problem 3: Unintended Reduction of a Nitro Group
Propylhydrazine, like hydrazine hydrate, can act as a reducing agent, particularly for nitro groups, often in the presence of a metal catalyst.[6][7]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Chemoselective Reduction | If the desired reaction does not involve the nitro group, its reduction to an amine is a potential side reaction. Avoid using metal catalysts like Pd/C, Raney Nickel, or iron salts that are known to promote transfer hydrogenation with hydrazine.[7] If a catalyst is necessary for the primary reaction, screen for catalysts that do not facilitate this reduction. |
| Reaction Temperature | Higher temperatures can promote the reduction of the nitro group. Conduct the reaction at the lowest possible temperature that allows for the desired transformation. |
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a symmetrical azine as a major byproduct in my reaction with an aldehyde. How can I prevent this?
A1: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde.[1] This is favored when there is an excess of the aldehyde or when the reaction is heated for an extended period. To prevent this, use a slight excess of this compound (around 1.1 equivalents) to ensure all the aldehyde is consumed in the initial hydrazone formation.[1] Careful monitoring of the reaction by TLC is also recommended to determine the optimal reaction time.
Q2: Can I perform an N-alkylation on the this compound? What are the potential side reactions?
A2: N-alkylation of propylhydrazine is possible, but it can be challenging to control the selectivity. Potential side reactions and issues include:
-
Over-alkylation: The initial mono-alkylated product can be further alkylated to give a di-alkylated product.
-
Regioselectivity: Alkylation can occur on either of the two nitrogen atoms of the propylhydrazine, leading to a mixture of isomers.[8] Controlling the stoichiometry of the alkylating agent and using specific reaction conditions (e.g., low temperatures, specific bases) can help to improve the selectivity for the desired mono-alkylated product.[9]
Q3: Under what conditions might the N-N bond of propylhydrazine or its derivatives cleave?
A3: The N-N bond in hydrazine derivatives can be cleaved under both reductive and oxidative conditions.
-
Reductive Cleavage: Strong reducing agents or certain catalytic hydrogenation conditions can cleave the N-N bond to yield two separate amine molecules.[10][11]
-
Oxidative Cleavage: Some oxidizing agents can also lead to N-N bond cleavage.
-
Photocatalytic Cleavage: Visible light photocatalysis in the presence of a suitable catalyst can also induce N-N bond cleavage.[12][13] It is important to be aware of the reagents and conditions being used to avoid unintentional cleavage of the N-N bond.
Q4: How stable is this compound and how should it be stored?
A4: this compound is a salt and is generally more stable and easier to handle than free propylhydrazine. However, like other hydrazines, it should be stored in a cool, dry place away from oxidizing agents and strong acids.[14] Hydrazine solutions can be sensitive to air and light, and decomposition can be catalyzed by metal ions.[14][15] It is recommended to store it in a tightly sealed container under an inert atmosphere if possible.
Q5: My reaction with this compound is not working. What are some general troubleshooting tips?
A5: If your reaction is not proceeding as expected, consider the following:
-
Reagent Quality: Ensure that your this compound and other reagents are of high purity and have not degraded.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure your solvent is appropriate for the reaction type and is anhydrous if necessary.
-
Temperature: Some reactions may require heating to proceed at a reasonable rate, while for others, low temperature is crucial to prevent side reactions. Experiment with a range of temperatures.
-
pH: For reactions like hydrazone formation, a mildly acidic pH is often optimal. The oxalate salt itself provides a certain pH, but adjustment with a catalytic amount of acid or base may be necessary.
-
Monitoring: Always monitor your reaction by an appropriate technique like TLC or LC-MS to understand if the reaction is proceeding, stalled, or forming undesired side products.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arxada.com [arxada.com]
- 15. nj.gov [nj.gov]
Propylhydrazine oxalate storage conditions to prevent degradation.
This technical support center provides guidance on the proper storage conditions for propylhydrazine oxalate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use in research and development.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve potential issues related to the storage and stability of this compound.
Issue 1: Visible Changes in Powder Appearance (e.g., discoloration, clumping)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Exposure to Light | 1. Immediately transfer the reagent to an amber or opaque container. 2. Store the container in a dark place, such as a cabinet or a box. | Discard the discolored reagent if the purity is critical for the experiment and use fresh, properly stored material. |
| Moisture Absorption | 1. Check the container seal for any breaches. 2. If clumping is observed, the product has likely been exposed to humidity. | For non-critical applications, the material might be usable after drying under vacuum. However, for sensitive experiments, using a fresh, unopened container is recommended. Ensure containers are tightly sealed after each use. |
| Elevated Temperature | 1. Verify the storage temperature is within the recommended range (see FAQ). 2. Relocate the product to a temperature-controlled environment. | If the material has been exposed to high temperatures for an extended period, its degradation should be suspected. Purity analysis is recommended before use. |
Issue 2: Inconsistent or Unexpected Experimental Results
This can often be traced back to the degradation of a critical reagent like this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, dark, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For long-term storage, maintaining an inert atmosphere, for example by blanketing with nitrogen or argon, is recommended.[2][4]
Q2: At what temperature should I store this compound?
While some suppliers suggest room temperature storage, for optimal stability and to minimize degradation, it is best practice to store it in a controlled cool environment, such as a refrigerator (2-8 °C).[5] Avoid repeated freeze-thaw cycles if stored in a freezer.
Q3: Is this compound sensitive to light?
Yes, like many hydrazine derivatives, it can be sensitive to light.[6][7] Exposure to light, especially UV light, can catalyze degradation. It is crucial to store it in an opaque or amber-colored container in a dark location.[1][6]
Q4: What happens if this compound is exposed to air and moisture?
Exposure to air can lead to oxidation, while moisture can cause hydrolysis. Both processes lead to the degradation of the compound, reducing its purity and efficacy in experiments.[2][6][7] It is imperative to keep the container tightly sealed and consider handling it in a glove box for sensitive applications.[2]
Q5: What are the signs of this compound degradation?
Visual indicators of degradation can include a change in color (e.g., yellowing), clumping of the powder due to moisture absorption, or an unusual odor. However, significant degradation can occur without any visible signs. If degradation is suspected, analytical techniques such as HPLC or NMR should be used to assess purity.
Quantitative Data on Stability
The following table presents hypothetical data on the stability of this compound under various storage conditions. This data is for illustrative purposes to emphasize the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8 °C, Dark, Inert Atmosphere | 12 | >99% | White crystalline powder |
| Room Temp (~25°C), Dark, Sealed | 12 | ~97% | White to off-white powder |
| Room Temp (~25°C), Light Exposure | 12 | <90% | Yellowish powder |
| 40°C, 75% Relative Humidity | 6 | <85% | Clumped, yellowish powder |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients.
-
Sample Preparation: Aliquot approximately 100 mg of this compound into several amber glass vials.
-
Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity.
-
Time Points: Withdraw one vial at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the sample for:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity: Use a validated HPLC method to determine the purity and quantify any degradation products.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
-
Data Evaluation: Plot the purity versus time to determine the degradation rate under accelerated conditions.
Plausible Degradation Pathway
Hydrazine derivatives can undergo oxidation and hydrolysis. A plausible degradation pathway for this compound upon exposure to air (oxygen) and moisture is illustrated below.
Caption: Plausible degradation pathways of propylhydrazine.
References
Technical Support Center: Propylhydrazine Oxalate Salt Formation
This technical support guide provides troubleshooting advice and frequently asked questions regarding the preparation of propylhydrazine oxalate. The reaction between propylhydrazine and oxalic acid is an acid-base reaction that results in the formation of a salt, not a derivatization for analytical purposes. The pH of the solution is a critical parameter that dictates the stoichiometry and yield of the resulting salt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Precipitate Formation | Incorrect pH: The pH of the solution may not be optimal for the precipitation of the desired this compound salt. | Adjust the pH of the solution. For the formation of dipropylhydrazinium oxalate, a more basic pH is required to deprotonate oxalic acid, while a lower pH will favor the monopropylhydrazinium salt. |
| Insufficient Concentration: The concentrations of propylhydrazine and oxalic acid may be too low for the salt to exceed its solubility limit. | Increase the concentration of the reactants. | |
| Temperature: The solubility of the salt may be too high at the current temperature. | Cool the reaction mixture in an ice bath to promote precipitation. | |
| Incorrect Salt Stoichiometry (Mono- vs. Di-salt) | Inappropriate Molar Ratio of Reactants: The molar ratio of propylhydrazine to oxalic acid will influence the stoichiometry of the resulting salt. | Use a 2:1 molar ratio of propylhydrazine to oxalic acid for the formation of the dihydrazinium salt and a 1:1 ratio for the monohydrazinium salt. |
| pH Control: The pH of the solution is a key determinant of the protonation states of both propylhydrazine and oxalic acid. | Carefully control the pH of the reaction mixture. A pH above the pKa2 of oxalic acid will favor the formation of the oxalate dianion and thus the dihydrazinium salt. | |
| Oily Precipitate or Incomplete Crystallization | Presence of Impurities: Impurities in the starting materials or solvent can interfere with crystal formation. | Use high-purity reagents and solvents. |
| Rapid Precipitation: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| Discolored Product | Oxidation of Propylhydrazine: Hydrazines can be susceptible to air oxidation, which can lead to colored impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent: Propylhydrazine may react with certain solvents, especially those containing carbonyl groups. | Use an appropriate, non-reactive solvent such as water or ethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the nature of the reaction between propylhydrazine and oxalic acid?
A1: The reaction between propylhydrazine, a weak base, and oxalic acid, a dicarboxylic acid, is an acid-base reaction that forms a salt, this compound. It is not a derivatization reaction in the context of forming a new covalent bond for analytical detection. This compound is a salt that can be isolated as a solid.
Q2: How does pH affect the formation of this compound?
A2: The pH of the solution is a critical factor that determines the protonation state of both propylhydrazine and oxalic acid and therefore the stoichiometry of the resulting salt. Oxalic acid is a diprotic acid with two pKa values (pKa1 ≈ 1.27, pKa2 ≈ 4.28). Propylhydrazine is a weak base with a pKa of its conjugate acid estimated to be around 8.0.
-
At low pH (e.g., < 1.27): Both oxalic acid and propylhydrazine will be fully protonated. Salt formation may be limited.
-
At moderately acidic pH (e.g., between 1.27 and 4.28): Oxalic acid will exist predominantly as the hydrogen oxalate monoanion (HC₂O₄⁻). This will favor the formation of the monopropylhydrazinium salt (CH₃CH₂CH₂NH₂NH₃⁺HC₂O₄⁻).
-
At mildly acidic to neutral pH (e.g., > 4.28): Oxalic acid will exist predominantly as the oxalate dianion (C₂O₄²⁻). This will favor the formation of the dipropylhydrazinium salt (2 CH₃CH₂CH₂NH₂NH₃⁺ • C₂O₄²⁻), assuming a sufficient amount of propylhydrazine is present to be protonated.
Q3: What is the difference between derivatization and salt formation?
A3: Derivatization involves the formation of a new covalent bond to modify a molecule's chemical properties, often to make it more suitable for a specific analytical technique (e.g., increasing its volatility for gas chromatography or adding a chromophore for UV-Vis detection). Salt formation is an ionic interaction between an acid and a base, resulting in the formation of a salt composed of cations and anions.
Q4: Can I use this compound for analytical derivatization?
A4: this compound itself is a salt and not a derivatizing agent. However, the propylhydrazine moiety is reactive towards carbonyl compounds (aldehydes and ketones) and can be used for derivatization to form hydrazones. For such derivatization reactions, the free base form of propylhydrazine is typically required, which can be generated from the oxalate salt by treatment with a stronger base.
Quantitative Data Summary
The speciation of oxalic acid at different pH values is critical for understanding the formation of this compound salts.
| pH Range | Predominant Oxalic Acid Species | Likely this compound Salt Formed |
| < 1.27 | H₂C₂O₄ (Oxalic Acid) | Limited salt formation |
| 1.27 - 4.28 | HC₂O₄⁻ (Hydrogen Oxalate) | Monopropylhydrazinium Hydrogen Oxalate |
| > 4.28 | C₂O₄²⁻ (Oxalate) | Dipropylhydrazinium Oxalate |
Experimental Protocols
Protocol 1: Preparation of Dipropylhydrazinium Oxalate
-
Dissolve Oxalic Acid: Dissolve 1.0 g of oxalic acid dihydrate in 20 mL of a 1:1 ethanol/water mixture with gentle warming.
-
Prepare Propylhydrazine Solution: In a separate flask, dissolve a 2-molar equivalent of propylhydrazine in 10 mL of ethanol.
-
Reaction: Slowly add the propylhydrazine solution to the oxalic acid solution with continuous stirring at room temperature.
-
pH Adjustment (Optional): Monitor the pH of the solution. If necessary, adjust to pH > 5 with a suitable base to ensure the formation of the oxalate dianion.
-
Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to induce precipitation of the salt.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the dipropylhydrazinium oxalate salt.
Visualizations
Caption: Workflow for the formation of this compound salt.
Validation & Comparative
A Comparative Analysis of Propylhydrazine Oxalate and Phenylhydrazine as Derivatizing Agents for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of propylhydrazine oxalate and phenylhydrazine as derivatizing agents for the analysis of carbonyl compounds (aldehydes and ketones). The selection of an appropriate derivatizing agent is critical for enhancing the detectability and chromatographic performance of these analytes, particularly in complex matrices. This document outlines the performance characteristics, experimental protocols, and underlying chemical principles for each reagent to aid in the selection of the most suitable agent for specific analytical applications.
Introduction to Derivatization of Carbonyls
Carbonyl compounds are frequently targeted for analysis in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. However, many low-molecular-weight aldehydes and ketones lack strong chromophores or ionizable groups, making their direct detection by common analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (MS) challenging. Chemical derivatization addresses this limitation by converting the carbonyl analyte into a derivative with improved physicochemical properties, leading to enhanced sensitivity and selectivity.
Hydrazine-based reagents are widely employed for this purpose. They react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This guide focuses on a comparative evaluation of an alkylhydrazine, this compound, and an arylhydrazine, phenylhydrazine.
Phenylhydrazine: A Well-Established Derivatizing Agent
Phenylhydrazine is a widely used derivatizing agent that reacts with carbonyl compounds to form phenylhydrazones. The introduction of the phenyl group provides a strong chromophore, significantly enhancing UV absorbance for HPLC analysis. Furthermore, the increased molecular weight and altered polarity of the derivative can improve chromatographic separation and ionization efficiency in mass spectrometry.
Performance Data
The performance of phenylhydrazine as a derivatizing agent has been documented in numerous studies. The following table summarizes key performance characteristics based on available experimental data for the derivatization of various carbonyl-containing analytes, including carbohydrates and residual impurities in pharmaceuticals.
| Performance Metric | Phenylhydrazine Derivatives | References |
| Limit of Detection (LOD) | 0.008 µg/mL (for residual phenylhydrazine derivatized with 4-nitrobenzaldehyde) | [1] |
| Limit of Quantification (LOQ) | 0.02 µg/mL (for residual phenylhydrazine derivatized with 4-nitrobenzaldehyde) | [1] |
| Detection Method | HPLC-UV, LC-MS | [2] |
| Derivative Stability | Phenylhydrazones are generally stable, allowing for analysis post-derivatization. | [3] |
| Reaction Time | Typically 1 hour | [2] |
| Reaction Temperature | 37-70 °C | [2] |
Experimental Protocol: Derivatization of Oligosaccharides with Phenylhydrazine
This protocol is adapted from a method for the investigation of oligosaccharides.[2]
Materials:
-
Phenylhydrazine
-
Methanol
-
Acetic Acid
-
Oligosaccharide sample
-
Heating block or water bath
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Dissolve the oligosaccharide sample in a suitable solvent (e.g., water or a buffer).
-
Reagent Preparation: Prepare a fresh solution of phenylhydrazine in methanol.
-
Derivatization Reaction:
-
To the sample solution, add an excess of the phenylhydrazine solution.
-
Add a small amount of acetic acid to catalyze the reaction.
-
Incubate the reaction mixture at a temperature between 37 °C and 70 °C for 1 hour.
-
-
Sample Analysis: After incubation, the sample can be directly analyzed by HPLC-UV or LC-MS.
Signaling Pathway and Experimental Workflow
The derivatization of a carbonyl compound with phenylhydrazine proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable phenylhydrazone.
Figure 1: General workflow for the derivatization of carbonyl compounds with phenylhydrazine.
Figure 2: Reaction mechanism for the formation of a phenylhydrazone.
This compound: An Alternative with Limited Data
This compound is an alkylhydrazine salt that is also used for the derivatization of carbonyl compounds. The propyl group, being an aliphatic chain, does not possess a strong chromophore like the phenyl group. Therefore, its primary utility is expected to be in mass spectrometry-based applications, where the addition of the propylhydrazine moiety can improve ionization efficiency and chromatographic retention of small, polar carbonyls.
Performance Data
Despite extensive searches of the scientific literature, no specific quantitative experimental data on the performance of this compound as a derivatizing agent for carbonyl compounds could be found. Key performance metrics such as reaction efficiency, limits of detection, and derivative stability have not been reported in peer-reviewed publications. The information available is primarily from chemical suppliers, indicating its intended use for the formation of hydrazones.
Experimental Protocol
Due to the lack of published studies, a detailed, validated experimental protocol for the use of this compound for the derivatization of carbonyl compounds cannot be provided at this time. It is anticipated that the general principles of hydrazone formation would apply, likely involving the reaction of the carbonyl compound with this compound in a suitable solvent, possibly with acid catalysis and heating to drive the reaction to completion.
Objective Comparison and Discussion
Given the available data, a direct quantitative comparison between this compound and phenylhydrazine is not feasible. However, a qualitative comparison based on their chemical structures and general principles of derivatization can be made.
| Feature | This compound (Predicted) | Phenylhydrazine |
| Primary Analytical Technique | LC-MS | HPLC-UV, LC-MS |
| Detection Enhancement | Primarily through improved ionization and chromatographic retention for MS. | Strong UV absorbance and improved ionization/retention for MS. |
| Reactivity | The basicity of the hydrazine nitrogen is expected to be higher than phenylhydrazine, potentially leading to faster reaction rates under certain conditions. | The phenyl group slightly reduces the nucleophilicity of the hydrazine, but it is still a highly effective reagent. |
| Derivative Stability | Alkylhydrazones are generally considered to be stable. | Phenylhydrazones are known to be stable derivatives suitable for analysis. |
| Availability of Data | No quantitative performance data found in the literature. | Well-documented performance characteristics and established protocols available. |
Conclusion
Phenylhydrazine is a well-characterized and widely adopted derivatizing agent for the analysis of carbonyl compounds, with a wealth of supporting experimental data and established protocols. It is particularly advantageous for HPLC-UV analysis due to the strong chromophore it imparts to the analyte.
This compound, while commercially available for the derivatization of carbonyls, lacks the body of scientific literature to support a detailed quantitative assessment of its performance. Based on its chemical structure, it is likely to be most useful for LC-MS applications where UV detection is not the primary concern. The absence of an aromatic ring may offer advantages in certain MS applications by reducing background interference.
Recommendation for Researchers:
For applications requiring high sensitivity with UV detection, phenylhydrazine is the recommended and well-supported choice. For researchers exploring alternative derivatization strategies for LC-MS, particularly for analytes where the phenyl group may interfere with analysis, this compound could be a candidate for investigation. However, this would necessitate in-house method development and validation to establish its performance characteristics for the specific application. The development and publication of such data would be a valuable contribution to the analytical chemistry community.
References
- 1. Quantitative analysis of the relationship of derivatization reagents and detection sensitivity of electrospray ionization-triple quadrupole tandem mass spectrometry: Hydrazines as prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Quantitative Analysis of Propylhydrazine Oxalate Purity
For researchers, scientists, and drug development professionals, accurate determination of the purity of active pharmaceutical ingredients and chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of propylhydrazine oxalate purity, focusing on titration and chromatographic techniques. Experimental data, where available for analogous compounds, is presented to support the objective comparison of these methods.
Overview of Analytical Methodologies
The purity of this compound can be assessed by quantifying either the oxalate or the propylhydrazine moiety, or by separating the compound from its impurities. The primary methods evaluated in this guide are:
-
Redox Titration: A classic titrimetric method targeting the oxalate component.
-
Acid-Base Titration: A volumetric analysis based on the acidic properties of the compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique for direct analysis of the parent compound and its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method, typically requiring derivatization, for the analysis of the volatile propylhydrazine component.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the required accuracy, precision, sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of the discussed methods. Data for HPLC and GC-MS methods are based on published results for similar hydrazine derivatives and should be considered illustrative.
| Parameter | Redox Titration (KMnO₄) | Acid-Base Titration (NaOH) | RP-HPLC (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Oxidation of oxalate by potassium permanganate. | Neutralization of acidic protons by a strong base. | Separation based on polarity after conversion to a UV-active derivative. | Separation of volatile derivatives by partitioning between stationary and mobile phases, with mass spectrometric detection. |
| Analyte Targeted | Oxalate | Oxalic acid and propylhydrazinium ion | Propylhydrazine | Propylhydrazine |
| Typical Accuracy (%) | 98.0 - 102.0 | 97.0 - 103.0 | 98.0 - 102.0[1][2] | 95.0 - 105.0[3] |
| Typical Precision (%RSD) | ≤ 2.0 | ≤ 3.0 | ≤ 2.0[1][4] | ≤ 5.0[3] |
| Limit of Detection (LOD) | mg range | mg range | ~0.03 mg/kg[3] | ~0.03 mg/kg[3] |
| Limit of Quantitation (LOQ) | mg range | mg range | ~0.10 mg/kg[3] | ~0.10 mg/kg[3] |
| Specificity | Moderate (potential interference from other reducing agents) | Low (titrates all acidic protons) | High | Very High |
| Throughput | Low | Low | High | Medium |
| Cost per Sample | Low | Low | Medium | High |
| Instrumentation | Basic glassware | Basic glassware | HPLC system with UV/DAD detector | GC-MS system |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Redox Titration with Potassium Permanganate
This method determines the purity of this compound by quantifying the oxalate content. It is crucial to note that propylhydrazine is a reducing agent and may be oxidized by potassium permanganate, which can lead to an overestimation of the oxalate content and therefore the purity. This potential interference should be experimentally evaluated.
Experimental Workflow:
Workflow for Redox Titration.
Reagents:
-
This compound sample
-
Potassium permanganate (KMnO₄), ~0.1 N solution
-
Sodium oxalate (Na₂C₂O₄), primary standard
-
Sulfuric acid (H₂SO₄), 6 N solution
-
Distilled water
Procedure:
-
Standardization of Potassium Permanganate Solution:
-
Accurately weigh about 0.2-0.3 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.[5]
-
Add 50 mL of distilled water and 20 mL of 6 N H₂SO₄.[5]
-
Heat the solution to 80-90°C.[6]
-
Titrate the hot solution with the KMnO₄ solution until a faint pink color persists for at least 30 seconds.[5][7]
-
Calculate the normality of the KMnO₄ solution.
-
-
Titration of this compound:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 200 mL of distilled water and 20 mL of 6 N H₂SO₄.
-
Heat the solution to 80-90°C.[6]
-
Titrate the hot solution with the standardized KMnO₄ solution to a persistent faint pink endpoint.[7]
-
Record the volume of KMnO₄ consumed.
-
Calculation:
The percentage purity of this compound is calculated using the following formula:
% Purity = (V × N × Eq. Wt. of this compound × 100) / (W × 1000)
Where:
-
V = Volume of KMnO₄ solution consumed (mL)
-
N = Normality of KMnO₄ solution
-
Eq. Wt. of this compound = Molecular Weight / 2 (since 1 mole of oxalate releases 2 electrons)
-
W = Weight of the this compound sample (g)
Acid-Base Titration with Sodium Hydroxide
This method is based on the neutralization of the acidic protons of both oxalic acid and the propylhydrazinium cation by a strong base. This results in a complex titration curve with potentially two inflection points, making the determination of a precise endpoint for the oxalate component challenging.
Experimental Workflow:
Workflow for Acid-Base Titration.
Reagents:
-
This compound sample
-
Sodium hydroxide (NaOH), ~0.1 M solution
-
Potassium hydrogen phthalate (KHP), primary standard
-
Phenolphthalein indicator solution
-
Distilled water
Procedure:
-
Standardization of Sodium Hydroxide Solution:
-
Standardize the ~0.1 M NaOH solution against a primary standard like KHP using phenolphthalein as an indicator.
-
-
Titration of this compound:
Calculation:
The percentage purity is calculated as follows, assuming the endpoint corresponds to the neutralization of both protons of oxalic acid:
% Purity = (V × M × Mol. Wt. of this compound × 100) / (W × 2 × 1000)
Where:
-
V = Volume of NaOH solution consumed (mL)
-
M = Molarity of NaOH solution
-
Mol. Wt. of this compound = 164.16 g/mol
-
W = Weight of the this compound sample (g)
-
The factor of 2 assumes a 1:2 molar ratio between this compound and NaOH.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly specific and sensitive method for purity determination by separating this compound from potential impurities. Since propylhydrazine lacks a strong chromophore, pre-column derivatization is often employed to enhance UV detection.[2][4]
Experimental Workflow:
Workflow for HPLC Analysis.
Proposed HPLC Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2][4]
-
Mobile Phase: A mixture of a buffer (e.g., 10 g/L ammonium dihydrogen phosphate) and methanol (e.g., 25:75 v/v).[2][4]
-
Detection: UV at 360 nm (after derivatization with salicylaldehyde).[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.
Procedure:
-
Derivatization: React both the standard and sample solutions with a suitable derivatizing agent like salicylaldehyde to form a UV-active hydrazone.[2][4]
-
Calibration: Prepare a series of standard solutions of derivatized this compound of known concentrations.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve and calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the determination of volatile compounds. For the analysis of propylhydrazine, derivatization is necessary to increase its volatility and thermal stability.[3][10]
Experimental Workflow:
Workflow for GC-MS Analysis.
Proposed GC-MS Conditions:
-
Derivatizing Agent: Acetone can be used as both a solvent and a derivatizing agent to form a stable hydrazone.[3][10]
-
Column: A low- to mid-polarity capillary column such as a DB-624 or equivalent.[10]
-
Injection: Split injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivative from the solvent and other impurities.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Procedure:
-
Derivatization: Dissolve the this compound standards and sample in acetone to form the corresponding hydrazone.[3]
-
Calibration: Prepare a series of derivatized standards of known concentrations.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the concentration of the sample and its purity.
Conclusion
The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Titrimetric methods are cost-effective and require minimal specialized equipment, making them suitable for routine quality control where high precision is not the primary concern. However, their lower specificity is a significant drawback. The potential for interference in the redox titration from the propylhydrazine moiety must be carefully considered and validated.
-
Chromatographic methods , particularly HPLC and GC-MS , offer superior specificity, sensitivity, and accuracy. They are capable of separating the analyte from its impurities, providing a more reliable purity assessment. While requiring a larger initial investment in instrumentation, these methods are indispensable for regulatory filings and in-depth impurity profiling. The need for derivatization adds a step to the sample preparation but significantly enhances the detectability of propylhydrazine.
For a comprehensive and reliable determination of this compound purity, chromatographic methods are recommended. Titrimetric methods can serve as a preliminary or complementary technique. The specific method and its parameters should be validated according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
- 1. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. studylib.net [studylib.net]
- 8. byjus.com [byjus.com]
- 9. studychem.in [studychem.in]
- 10. sielc.com [sielc.com]
Spectroscopic Analysis for Confirming Propylhydrazine Oxalate Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of propylhydrazine oxalate. Due to the limited availability of published experimental spectra for this specific salt, this document presents a predicted spectroscopic profile based on the known spectral characteristics of the constituent moieties: the propylhydrazinium cation and the oxalate anion. This guide also includes comparative data from closely related analogs to aid in structural elucidation.
Overview of Spectroscopic Techniques
The structural confirmation of an organic salt like this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted and comparative spectroscopic data for this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption (cm⁻¹) | Expected Appearance | Comparative Data (Compound) | Reference Absorption (cm⁻¹) |
| N-H stretch (Hydrazinium) | 3200-3000 | Broad, strong | Hydrazine | ~3350-3150[1][2] |
| C-H stretch (Alkyl) | 2960-2850 | Medium to strong | n-Propylhydrazine | Not specified |
| C=O stretch (Oxalate) | 1720-1700 | Strong | Oxalic Acid | ~1700[3][4] |
| N-H bend (Hydrazinium) | 1650-1550 | Medium | Hydrazine | ~1620[1] |
| C-O stretch (Oxalate) | 1300-1200 | Strong | Metal Oxalates | Not specified |
Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Comparative Data (Compound) | Reference Chemical Shift (δ, ppm) |
| CH₃ | ~0.9 | Triplet | ~7 | Isothis compound | Not specified |
| CH₂ (middle) | ~1.6 | Sextet | ~7 | Isothis compound | Not specified |
| CH₂ (adjacent to N) | ~3.0 | Triplet | ~7 | Isothis compound | Not specified |
| NH₂⁺/NH₃⁺ | ~4.7 (variable) | Broad singlet | - | Isothis compound | Not specified |
Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comparative Data (Compound) | Reference Chemical Shift (δ, ppm) |
| CH₃ | ~11 | Phenylhydrazine | Not specified |
| CH₂ (middle) | ~22 | Phenylhydrazine | Not specified |
| CH₂ (adjacent to N) | ~50 | Phenylhydrazine | Not specified |
| C=O (Oxalate) | ~165 | Oxalic Acid | ~162[5] |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z Value | Proposed Fragment | Interpretation | Comparative Data (Compound) | Reference m/z and Intensity |
| 74 | [CH₃CH₂CH₂NHNH₂]⁺• | Molecular ion of propylhydrazine | n-Propylhydrazine | 74 (26.40%)[6] |
| 45 | [COOH]⁺ | Fragment from oxalate | n-Propylhydrazine | 45 (99.99%)[6] |
| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation | n-Propylhydrazine | 43 (11.30%)[6] |
| 31 | [NHNH₂]⁺ | Hydrazinyl fragment | n-Propylhydrazine | 31 (14.50%)[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.
-
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for volatile compounds, which generates a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.
Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound structure.
Conclusion
This guide provides a framework for the spectroscopic analysis of this compound. By combining the predicted data from IR, NMR, and Mass Spectrometry, and comparing it with data from analogous compounds, researchers can confidently confirm the structure of this salt. The detailed experimental protocols and the logical workflow diagram serve as practical tools for laboratory professionals engaged in the characterization of novel chemical entities.
References
Investigating the Cross-Reactivity of Propylhydrazine Oxalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propylhydrazine, an alkylhydrazine, is a compound of interest in various research and pharmaceutical contexts. As with any bioactive molecule, understanding its potential for cross-reactivity in analytical assays is paramount for accurate quantification and interpretation of experimental results. This guide provides a comparative overview of potential cross-reactivity of propylhydrazine oxalate and outlines experimental approaches to assess it, addressing a critical need for robust analytical validation in drug development and toxicology studies.
Principles of Cross-Reactivity
Cross-reactivity in analytical methods, particularly in immunoassays, occurs when a substance other than the target analyte is recognized and measured by the assay system. This is often due to structural similarities between the analyte and the cross-reacting compound, leading to their binding to the same antibodies or reacting with the same reagents. Such interference can lead to inaccurate quantification, yielding either falsely elevated or diminished results, which can have significant implications in research and clinical settings.
Potential Cross-Reactivity of Propylhydrazine
Given the absence of direct cross-reactivity studies on this compound, we can hypothesize potential cross-reactants based on structural analogy. Propylhydrazine belongs to the alkylhydrazine family. Therefore, it is plausible that it could exhibit cross-reactivity in assays designed to detect other hydrazines or compounds with similar structural features.
Potential Cross-Reactants to Consider:
-
Hydrazine: The parent compound.
-
Monomethylhydrazine (MMH): A simple alkylhydrazine.
-
1,1-Dimethylhydrazine (UDMH): Another common alkylhydrazine.
-
Isoniazid: A hydrazine derivative used as an antibiotic.
-
Hydralazine: A hydrazine derivative used as a vasodilator.
-
Phenylhydrazine: An aromatic hydrazine.
-
Metabolites: Metabolic products of propylhydrazine could also be potential cross-reactants. The metabolism of hydrazines can be complex and may involve acetylation or oxidation, leading to the formation of reactive intermediates.[1]
Analytical Methods for Cross-Reactivity Assessment
A variety of analytical techniques can be employed to determine the cross-reactivity of this compound. The choice of method will depend on the specific context and the available instrumentation. Spectrophotometric methods, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are commonly used to detect and measure hydrazines and their derivatives in biological and environmental samples.[2]
| Analytical Method | Principle | Potential for Propylhydrazine Interference | Reported Interferences for Hydrazine Assays |
| Spectrophotometry / Colorimetry | Colorimetric reaction with a derivatizing agent (e.g., p-dimethylaminobenzaldehyde).[3][4] | High, as propylhydrazine is likely to react with the same derivatizing agents as hydrazine. | Aromatic amines, methylhydrazine, and certain metal ions.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with pre- or post-column derivatization for detection. | Dependent on the separation efficiency of the column and the specificity of the detector. | Co-eluting compounds with similar retention times and detector responses. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio of ionized fragments. | Highly specific, but derivatization may be required to improve volatility and stability. | Structurally similar compounds that produce similar fragmentation patterns. |
| Immunoassay (e.g., ELISA) | Specific antibody-antigen binding. | High potential for cross-reactivity in assays for other hydrazines due to structural similarity. | Compounds with similar epitopes that can bind to the assay antibodies. |
Experimental Protocols for Cross-Reactivity Studies
To rigorously assess the cross-reactivity of this compound, a systematic experimental approach is required. Below are detailed protocols for key experimental methods.
Protocol 1: Immunoassay Cross-Reactivity Testing (Competitive ELISA)
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the percentage cross-reactivity of propylhydrazine with an assay designed for a target hydrazine (e.g., hydrazine or monomethylhydrazine).
Materials:
-
Microtiter plates coated with the target hydrazine-protein conjugate.
-
Primary antibody specific to the target hydrazine.
-
This compound and the target hydrazine standard.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBS-T).
-
Assay buffer.
Procedure:
-
Prepare a series of standard dilutions for both the target hydrazine and this compound in the assay buffer.
-
Add a fixed concentration of the primary antibody to each well of the coated microtiter plate.
-
Immediately add the standard dilutions of the target hydrazine or this compound to the wells.
-
Incubate the plate according to the assay manufacturer's instructions to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the logarithm of the analyte concentration for both the target hydrazine and this compound to generate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of target hydrazine / IC50 of propylhydrazine) x 100%
Protocol 2: HPLC-UV/Vis Analysis for Specificity
This protocol describes the use of HPLC with UV/Vis detection to assess the ability of the method to distinguish propylhydrazine from other hydrazines.
Materials:
-
HPLC system with a UV/Vis detector.
-
Reverse-phase C18 column.
-
Mobile phase (e.g., methanol/water gradient).
-
This compound, hydrazine, monomethylhydrazine, and other potential cross-reactants.
-
Derivatizing agent (if necessary for detection, e.g., benzaldehyde).[3]
Procedure:
-
Prepare individual standard solutions of propylhydrazine and each potential cross-reactant.
-
Prepare a mixed standard solution containing all the compounds of interest.
-
If derivatization is required, react the standards with the derivatizing agent according to a validated procedure.[3]
-
Inject the individual standards onto the HPLC system to determine the retention time of each compound.
-
Optimize the mobile phase gradient and flow rate to achieve baseline separation of all compounds.
-
Inject the mixed standard solution to confirm the separation and resolution of all analytes.
-
Analyze samples containing this compound to assess for the presence of interfering peaks at the retention times of other hydrazines.
Protocol 3: GC-MS for Confirmatory Analysis
This protocol details the use of GC-MS for the specific detection and confirmation of propylhydrazine and to rule out interference from other compounds.
Materials:
-
GC-MS system with a suitable capillary column.
-
Derivatizing agent (e.g., pentafluorobenzaldehyde) to improve volatility and chromatographic performance.
-
This compound and potential cross-reactant standards.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Derivatize the standards and samples with a suitable agent.
-
Extract the derivatized analytes into an organic solvent.
-
Inject the extracted samples onto the GC-MS system.
-
Develop a temperature program for the GC oven that provides good separation of the derivatized analytes.
-
Acquire mass spectra for each separated peak in full scan mode to identify the fragmentation patterns of propylhydrazine and other compounds.
-
For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of each analyte to enhance sensitivity and specificity.
-
Analyze samples spiked with propylhydrazine and potential cross-reactants to confirm that the method can differentiate them based on both retention time and mass spectra.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and potential biological context, the following diagrams are provided.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound is currently lacking in the public domain, this guide provides a framework for researchers to systematically investigate this critical analytical parameter. Based on the structural characteristics of propylhydrazine, a potential for cross-reactivity with other hydrazine compounds in various analytical methods, particularly immunoassays, should be assumed until experimentally disproven.
Future research should focus on conducting comprehensive cross-reactivity studies of this compound and its metabolites against a panel of structurally related compounds using the methodologies outlined in this guide. The generation of such data will be invaluable for ensuring the accuracy and reliability of analytical results in studies involving this compound, ultimately contributing to more robust and reproducible science in drug development and toxicology.
References
Comparative Guide to Analytical Methods for Semicarbazide (SEM) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection of semicarbazide (SEM), a marker for the banned nitrofuran antibiotic, nitrofurazone. While this document was prompted by an inquiry into a propylhydrazine oxalate-based assay, a thorough review of scientific literature reveals no established or validated method utilizing this specific reagent for routine SEM analysis.
Therefore, this guide will focus on the internationally validated and widely adopted method using 2-nitrobenzaldehyde (2-NBA) derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will compare its performance, supported by inter-laboratory validation data, with an alternative approach: direct analysis by Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) . Additionally, we will discuss the theoretical application of hydrazine-based reagents, such as this compound and 2,4-dinitrophenylhydrazine (DNPH), for derivatization.
Principle of Derivatization in SEM Analysis
Semicarbazide is a small, polar molecule, making it challenging to retain on conventional reversed-phase liquid chromatography (RPLC) columns and to ionize efficiently for mass spectrometry. Chemical derivatization is employed to overcome these challenges by attaching a larger, less polar, and more easily ionizable group to the SEM molecule.
-
2-Nitrobenzaldehyde (2-NBA): Reacts with the primary amine group of SEM to form a larger, more hydrophobic Schiff base (a nitrophenyl derivative), which is readily analyzed by RPLC-MS/MS.[1][2][3]
-
Hydrazine Reagents (e.g., Propylhydrazine, 2,4-Dinitrophenylhydrazine): These reagents also react with carbonyl groups. While SEM itself does not have a carbonyl group for this reaction, hydrazine reagents are fundamentally used to derivatize aldehydes and ketones.[4][5] In the context of SEM analysis, a hydrazine-based reagent would still target the primary amine for a condensation reaction, similar to 2-NBA.
Inter-laboratory Validation of the 2-NBA Derivatization Method
The LC-MS/MS method based on 2-NBA derivatization has been subjected to extensive inter-laboratory validation studies, demonstrating its robustness and reliability across various food matrices.[6]
Data Presentation: Performance of the 2-NBA LC-MS/MS Method
| Parameter | Matrix | Spiking Levels | No. of Labs | Mean Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Inter-laboratory Study 1 | Baby Food (Apple, Rice, Meat) | ~3, 10, 30 ng/g | 17 | 88.8 - 106.1 | 4.2 - 6.9 | 16.6 - 24.3 |
| Inter-laboratory Study 2 | Fresh Egg | Incurred & 50 µg/kg | 12 | 105.3 | 2.9 - 9.3 | 22.5 - 38.1 |
| Inter-laboratory Study 2 | Egg Powder | Incurred & 350 µg/kg | 12 | 121.3 | 2.9 - 9.3 | 22.5 - 38.1 |
Data synthesized from multiple inter-laboratory validation studies.[6]
Comparison with Direct Analysis (HILIC-MS/MS)
A more recent approach involves the direct analysis of underivatized SEM using HILIC-MS/MS. This method avoids the time-consuming derivatization step.[7]
| Parameter | 2-NBA Derivatization RPLC-MS/MS | Direct Analysis HILIC-MS/MS |
| Limit of Detection (LOD) | 0.1 µg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.25 µg/kg | 3.0 µg/kg |
| Sample Preparation Time | Long (includes overnight derivatization) | Short |
| Method Complexity | High (multi-step) | Moderate |
| Validation Status | Extensive inter-laboratory validation | Single-laboratory validation |
Data for the 2-NBA method is from an in-house validation study for baby food[8], and HILIC-MS/MS data is from a comparative study.[7]
Experimental Protocols
Key Experiment: 2-NBA Derivatization for SEM Analysis in Food
This protocol is a generalized representation based on validated methods.[1][9]
-
Sample Homogenization: A representative portion of the food sample is homogenized to ensure uniformity.
-
Acid Hydrolysis and Derivatization:
-
An aliquot of the homogenized sample (e.g., 2 g) is placed in a centrifuge tube.
-
An internal standard (isotope-labeled SEM) is added for accurate quantification.
-
Hydrochloric acid (e.g., 0.125 M) is added to release protein-bound SEM.
-
A solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., 50 mM in methanol) is added.
-
The mixture is incubated, typically overnight (approx. 16 hours) at 37°C, to allow for both hydrolysis and derivatization to occur.
-
-
Neutralization: The sample is cooled, and the pH is adjusted to approximately 7.0-7.4 using potassium phosphate and sodium hydroxide solutions.
-
Liquid-Liquid Extraction (LLE):
-
An organic solvent, such as ethyl acetate, is added to the neutralized sample.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer, containing the 2-NBA derivative of SEM, is collected. This step is often repeated to maximize recovery.
-
-
Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The residue is then redissolved in a small volume of a solvent mixture compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for separation and detection.
Visualizations
Experimental Workflow Diagrams
Caption: Comparative workflows for SEM analysis.
Logical Relationship: Derivatization Principle
Caption: The role of derivatization in SEM analysis.
Conclusion
The analysis of semicarbazide is critical for food safety and regulatory compliance. The LC-MS/MS method employing 2-nitrobenzaldehyde derivatization is a highly robust, sensitive, and specific technique, supported by extensive inter-laboratory validation data, making it the gold standard for confirmatory analysis.
While a specific, validated This compound-based assay is not documented in the scientific literature, the principles of hydrazine chemistry suggest it could theoretically be used for derivatization. However, without experimental data and validation, its performance remains unknown.
Alternative methods, such as direct analysis by HILIC-MS/MS , offer the significant advantage of a much faster sample preparation time by eliminating the derivatization step. However, based on available data, this comes at the cost of reduced sensitivity (higher LOD and LOQ) and a less extensive validation history compared to the 2-NBA method.
For laboratories requiring a validated, high-sensitivity method for regulatory purposes, the 2-NBA derivatization LC-MS/MS assay remains the most reliable and defensible choice. For rapid screening or in situations where the highest sensitivity is not required, direct HILIC-MS/MS presents a viable and efficient alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. sjpas.com [sjpas.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Propylhydrazine Oxalate in Derivatization: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds, such as aldehydes and ketones, derivatization is a critical step to enhance analyte stability and detection sensitivity. Propylhydrazine oxalate has been identified as a reagent for this purpose, reacting with carbonyls to form stable propylhydrazone derivatives amenable to chromatographic analysis. This guide provides a comparative overview of the performance characteristics of this compound, contextualized with data from more established derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), to aid in the selection of the most suitable reagent for specific analytical challenges.
Performance Characteristics of Hydrazine-Based Derivatizing Agents
The efficacy of a derivatizing agent is determined by several key performance indicators, including reaction efficiency, the stability of the resulting derivatives, and the sensitivity of their detection. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance based on the well-documented characteristics of other hydrazine-based reagents.
Table 1: Comparative Performance of Carbonyl Derivatization Reagents
| Performance Metric | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Pentafluorophenylhydrazine (PFPH) |
| Reaction Kinetics | Data not available. Expected to be rapid. | Generally rapid, often complete within minutes to hours depending on conditions. | Rapid reaction rates reported. |
| Derivative Stability | Data not available. Hydrazones are generally stable. | Dinitrophenylhydrazones are known to be stable.[1] | Pentafluorophenylhydrazones exhibit good thermal stability, suitable for GC analysis.[2] |
| Detection Method | GC-MS, HPLC | HPLC-UV, LC-MS, GC-MS.[3][4] | GC-MS.[5] |
| Detection Sensitivity | Data not available. | High sensitivity, especially with UV or MS detection.[6] | High sensitivity, with reported detection limits in the sub-ppbv range for airborne carbonyls.[2] |
| Formation of Isomers | Potential for E/Z isomer formation. | Can form E/Z stereoisomers, which may complicate chromatographic analysis.[1] | Can form E/Z isomers. |
| Primary Application | Derivatization of aldehydes and ketones for analytical chemistry.[7] | Widely used for the quantification of carbonyls in various matrices, including air, water, and biological samples.[1][8] | Analysis of airborne carbonyls.[2][5] |
Experimental Protocols: A Generalized Approach
Derivatization of Carbonyl Compounds with this compound (General Protocol)
Materials:
-
This compound solution (e.g., 10 mg/mL in a suitable solvent like acetonitrile or acidic methanol)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve or dilute the sample containing the carbonyl compound(s) in a suitable solvent.
-
Derivatization Reaction:
-
To the sample solution, add an excess of the this compound solution.
-
Add a catalytic amount of acid.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The optimal reaction time and temperature should be determined experimentally.
-
-
Extraction of Derivatives:
-
Neutralize the reaction mixture with a suitable base if necessary.
-
Extract the formed propylhydrazone derivatives into an organic solvent.
-
Repeat the extraction process to ensure complete recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Separate the derivatives on an appropriate capillary column.
-
Identify and quantify the propylhydrazones based on their retention times and mass spectra.
-
Visualizing the Derivatization Workflow
The following diagrams illustrate the general chemical reaction and the analytical workflow for the derivatization of carbonyl compounds.
Caption: General reaction of a carbonyl with propylhydrazine.
Caption: Experimental workflow for carbonyl analysis.
Conclusion
This compound is a viable reagent for the derivatization of aldehydes and ketones for analytical purposes. While specific performance data is limited, its chemical properties suggest it would perform similarly to other hydrazine-based reagents. The choice between this compound and more established reagents like DNPH will depend on the specific requirements of the analysis, including the target analytes, the sample matrix, and the analytical instrumentation available. For novel method development, this compound may offer unique advantages, but for routine analyses, the extensive validation and established protocols for reagents like DNPH provide a more robust starting point. Further research is warranted to fully characterize the performance of this compound and establish its place in the analytical chemist's toolkit.
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Derivatization and Quantification of Seven Carbonyls in Cigarette Mainstream Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webinar.sepscience.com [webinar.sepscience.com]
- 5. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound salt [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
Assessing the Specificity of Propylhydrazine Oxalate in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl compounds—aldehydes and ketones—in complex biological and environmental matrices is a critical task in numerous scientific disciplines. Derivatization with hydrazine-based reagents is a widely employed strategy to enhance the detectability and chromatographic separation of these analytes. Among the various reagents, 2,4-dinitrophenylhydrazine (DNPH) is the most common. This guide provides a comparative assessment of propylhydrazine oxalate, a less common but potentially valuable alternative, and outlines the experimental framework required for its validation in complex matrices.
Comparison of Derivatization Reagents
While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance based on the general characteristics of alkylhydrazines versus the widely used arylhydrazines, such as DNPH.
| Feature | This compound (Alkylhydrazine) | 2,4-Dinitrophenylhydrazine (DNPH) (Arylhydrazine) | Girard's Reagents (e.g., Girard's Reagent T) |
| Structure | CH₃CH₂CH₂NHNH₂·(COOH)₂ | (NO₂)₂C₆H₃NHNH₂ | C₅H₅N⁺CH₂CONHNH₂Cl⁻ |
| Reactivity | Expected to be a strong nucleophile due to the electron-donating alkyl group, potentially leading to faster reaction kinetics with carbonyls. | The electron-withdrawing nitro groups decrease the nucleophilicity of the hydrazine nitrogen, which can result in slower reaction rates compared to alkylhydrazines. | Possesses a quaternary ammonium group, making the hydrazone derivatives ionic and water-soluble. |
| Specificity | Primarily reacts with aldehydes and ketones. The specificity against other functional groups in a complex matrix would require experimental validation. | Highly selective for carbonyl compounds.[1][2] | Specific for carbonyl compounds, with the added benefit of allowing for selective extraction of derivatives. |
| Detection | The resulting hydrazone may lack a strong chromophore, making UV-Vis detection less sensitive than for DNPH derivatives. Derivatization with a fluorogenic alkylhydrazine analogue or analysis by mass spectrometry would be more suitable. | The dinitrophenyl group is a strong chromophore, enabling sensitive detection by UV-Vis spectroscopy (around 360 nm). It is also amenable to mass spectrometry. | The ionic nature of the derivatives allows for selective enrichment and can enhance ionization in mass spectrometry. |
| Solubility | The oxalate salt form enhances water solubility compared to the free base. The resulting hydrazone's solubility will depend on the analyte. | Generally has low solubility in aqueous solutions, often requiring organic solvents for the derivatization reaction. | The derivatives are highly soluble in aqueous solutions. |
| Matrix Effects | In complex matrices like plasma or tissue homogenates, the high reactivity could lead to non-specific binding with other matrix components. This needs to be assessed through recovery and matrix effect studies. | While selective, matrix components can still interfere with the derivatization reaction or the analytical measurement. | The ionic tag can help to separate the derivatized analytes from the bulk of a non-polar matrix during sample preparation. |
Experimental Protocols for Performance Assessment
To rigorously assess the specificity of this compound in a complex matrix, a series of validation experiments are necessary. Below are detailed methodologies for key experiments.
Sample Preparation and Derivatization
Objective: To establish an efficient and reproducible protocol for the derivatization of carbonyl compounds in a complex matrix (e.g., human plasma).
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (for comparison)
-
Human plasma (or other relevant matrix)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Internal standard (e.g., an isotopically labeled carbonyl compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold ACN containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of a 10 mM solution of this compound in 50:50 ACN:water with 0.1% FA.
-
For comparison, in a separate sample, add 50 µL of a 10 mM solution of DNPH in ACN with catalytic acid.
-
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and polar interferences.
-
Elute the derivatized analytes with 1 mL of ACN.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Analytical Method: UHPLC-MS/MS
Objective: To develop a sensitive and selective method for the quantification of propylhydrazine-derivatized carbonyls.
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters: Optimized for each derivatized analyte (MRM transitions)
Mandatory Visualizations
Caption: Experimental workflow for the analysis of carbonyl compounds.
Caption: Logical relationship of the derivatization and analysis process.
Conclusion
This compound presents a potentially valuable alternative to more common derivatization reagents for the analysis of carbonyl compounds. Its presumed high reactivity may offer advantages in terms of reaction speed. However, this same reactivity necessitates a thorough evaluation of its specificity in complex matrices to rule out non-specific binding and interference. The experimental protocols outlined above provide a framework for such a validation. Further studies are required to generate the quantitative data needed for a direct and comprehensive comparison with established methods. Researchers are encouraged to perform these validation experiments to determine the suitability of this compound for their specific applications.
References
Safety Operating Guide
Proper Disposal of Propylhydrazine Oxalate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of propylhydrazine oxalate. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with hazardous waste regulations. This compound is a hazardous chemical requiring careful management due to its toxicity and potential long-term health effects.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed or in contact with skin and is suspected of causing genetic defects and cancer.[1][2] All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or chloroprene recommended)[3]
-
Safety goggles and a face shield[3]
-
A flame-resistant lab coat[3]
Store this compound in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[4][5]
Quantitative Safety Data
A summary of key quantitative data for related compounds is provided below to inform risk assessment and handling procedures.
| Property | Value | Compound |
| Oral LD50 (Rat) | 400 mg/kg | Diethyl Oxalate[1] |
| OSHA PEL (8-hr TWA) | 1 mg/m³ | Oxalic Acid[6] |
| NIOSH REL (10-hr TWA) | 1 mg/m³ | Oxalic Acid[6] |
| NIOSH STEL (15-min) | 2 mg/m³ | Oxalic Acid[6] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Small Spills:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. For hydrazine compounds, a dilute solution of calcium hypochlorite or sodium hypochlorite can be used for neutralization.[7][8]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Large Spills:
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[3]
Step-by-Step Disposal Procedure
The mandated method for the disposal of this compound is through a licensed hazardous waste management facility. The following steps outline the process for preparing this chemical for disposal.
-
Segregation and Labeling:
-
This compound waste must be segregated from other waste streams.
-
Use a dedicated, chemically compatible, and leak-proof container clearly labeled as "Hazardous Waste: this compound" with appropriate hazard symbols.
-
-
Waste Collection:
-
Neutralization of Small Quantities (for specific, controlled laboratory procedures only and with EHS approval):
-
This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
-
Slowly add the this compound waste to a large volume of water to dilute it to a concentration of less than 5%.[7][9]
-
While stirring, slowly add a 5% aqueous solution of an oxidizing agent such as sodium hypochlorite or calcium hypochlorite.[7][9]
-
Test the solution to ensure complete neutralization before preparing for final disposal.
-
The neutralized solution must still be collected and disposed of as hazardous waste.
-
-
Arrange for Professional Disposal:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. citchem.com [citchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. arxada.com [arxada.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. nj.gov [nj.gov]
- 11. assets.pim.ecolab.com [assets.pim.ecolab.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
